molecular formula C39H61ClN4O6S B13395631 VHL Ligand-Linker Conjugates 11

VHL Ligand-Linker Conjugates 11

Katalognummer: B13395631
Molekulargewicht: 749.4 g/mol
InChI-Schlüssel: DVLICOWBWULAJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

VHL Ligand-Linker Conjugates 11 is a specialized chemical compound designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This conjugate consists of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, covalently linked to a flexible chemical spacer. The VHL E3 ligase is a key component of the ubiquitin-proteasome system and is one of the most successfully harnessed ligases for targeted protein degradation. The ligand portion is derived from VH032-based inhibitors that mimic the natural hydroxyproline-containing motif of the HIF-1α protein, enabling potent and selective recruitment of the CRL2-VHL complex . This ready-to-use conjugate simplifies and accelerates PROTAC development by providing a pre-assembled E3 ligase-recruiting module. The integrated linker offers a terminal functional group for straightforward conjugation to ligands of your target protein of interest (POI) via reliable bioconjugation methods, such as amide coupling or click chemistry. By facilitating the proximity-induced ubiquitination of neosubstrates, PROTACs built using this conjugate can induce the potent, catalytic, and selective degradation of disease-relevant proteins, offering significant advantages over traditional inhibition . This tool is invaluable for researching novel therapeutics in oncology, neurodegenerative diseases, and beyond. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C39H61ClN4O6S

Molekulargewicht

749.4 g/mol

IUPAC-Name

1-[2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)

InChI-Schlüssel

DVLICOWBWULAJJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanistic Architecture of VHL Ligand-Linker Conjugates 11

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Technical Guide to HaloPROTAC-Mediated Targeted Protein Degradation

Executive Summary & Core Identity

VHL Ligand-Linker Conjugate 11 (chemically identified as (S,R,S)-AHPC-(C3-PEG)2-C6-Cl ) is a specialized heterobifunctional small molecule used in the field of Targeted Protein Degradation (TPD). Unlike standard PROTAC precursors used solely for chemical synthesis, Conjugate 11 functions primarily as a HaloPROTAC .

It serves a dual mechanistic role:

  • VHL Recruitment: It binds the Von Hippel-Lindau (VHL) E3 ubiquitin ligase via the (S,R,S)-AHPC moiety.[1][2][3][4][5][6]

  • HaloTag Targeting: It covalently binds to HaloTag7 fusion proteins via a chloroalkane linker.

This guide details the mechanism of action (MoA) of Conjugate 11, positioning it as a critical validation tool for determining if a specific Protein of Interest (POI) is susceptible to VHL-mediated degradation before investing in custom ligand development.

Molecular Architecture: The "Hook and Line" System

The efficacy of Conjugate 11 relies on three distinct structural domains.

The E3 Ligase Anchor: (S,R,S)-AHPC[1][2][3][4][5][6]
  • Structure: (S,R,S)-3-amino-4-hydroxy-N-methylpyrrolidine-2-carboxamide derivative (often abbreviated as VHL Ligand 1 or VH032 derivative).

  • Mechanism: This moiety mimics the Hypoxia-Inducible Factor 1

    
     (HIF-1
    
    
    
    ) peptide, the natural substrate of VHL.
  • Key Interaction: The 4-hydroxyproline residue is critical. It buries itself into the hydrophobic core of the VHL

    
    -domain, forming a high-affinity hydrogen bond network (specifically with Ser111 and His115 of VHL).
    
  • Thermodynamics: Binding affinity (

    
    ) is typically in the range of 100–300 nM , ensuring strong binary complex formation.
    
The Linker: (C3-PEG)2
  • Composition: A mixed alkyl-polyethylene glycol (PEG) chain.

  • Function:

    • Solubility: The PEG units counteract the hydrophobicity of the alkyl chains, improving aqueous solubility in cell culture media.

    • Permeability: The "Rule of 5" is often violated by PROTACs; however, the mixed linker balances polar surface area (PSA) to maintain cell permeability.

    • Exit Vector: The linker is attached at a position on the AHPC ring that projects out of the VHL binding pocket, preventing steric clash with the E3 ligase.

The Warhead: C6-Chloroalkane (The HaloTag Ligand)
  • Structure: A 6-carbon alkyl chain terminating in a chlorine atom.

  • Mechanism: This is the substrate for the HaloTag enzyme (a modified bacterial haloalkane dehalogenase).

  • Reaction: The HaloTag enzyme attempts to hydrolyze the carbon-chlorine bond. However, a mutation in the enzyme (His272 to Phe) traps the intermediate, resulting in a permanent, irreversible covalent bond between the Conjugate 11 and the HaloTag-POI.

Mechanism of Action (MoA)

The MoA of VHL Ligand-Linker Conjugate 11 follows a distinct kinetic pathway compared to reversible PROTACs due to the covalent nature of the Warhead-POI interaction.

Step 1: Permeation and Binary Binding

Upon entering the cell, Conjugate 11 can bind either the VHL E3 ligase or the HaloTag-POI first.

  • Path A (VHL First): Non-covalent binding to endogenous VHL.

  • Path B (POI First): Covalent reaction with the HaloTag-POI.

  • Note: Due to the irreversibility of the HaloTag reaction, the population of Conjugate 11 bound to POI accumulates over time, driving the equilibrium toward complex formation.

Step 2: Ternary Complex Formation

The critical step is the formation of the VHL : Conjugate 11 : HaloTag-POI ternary complex.

  • Proximity: The linker pulls the HaloTag-POI into the vicinity of the VHL-ElonginB-ElonginC-Cullin2 (CRL2-VHL) complex.

  • Cooperativity: Unlike reversible PROTACs where positive cooperativity (

    
    ) helps stabilize the complex, Conjugate 11 relies on the infinite affinity of the covalent bond on one side. This makes the ternary complex exceptionally stable, provided the linker length allows for a productive protein-protein interface.
    
Step 3: Ubiquitination and Degradation

Once the ternary complex is formed:

  • E2 Recruitment: The Cullin2 scaffold recruits an E2 ubiquitin-conjugating enzyme (charged with Ubiquitin).

  • Ubiquitin Transfer: Ubiquitin is transferred from the E2 to surface lysine residues on the HaloTag or the POI.

  • Polyubiquitination: Repeated cycles form a polyubiquitin chain (usually K48-linked).

  • Proteasomal Recognition: The 26S proteasome recognizes the polyubiquitin tag.[7]

  • Degradation: The POI (and the HaloTag) are unfolded and degraded. The VHL ligase is recycled.[7] Note: Conjugate 11 is NOT recycled because it is covalently attached to the degraded HaloTag fragment.

Pathway Visualization

MoA_Pathway Conjugate Conjugate 11 (Linker-Ligand) Binary_VHL Binary Complex (VHL : Conjugate) Conjugate->Binary_VHL Kd ~100nM Binary_POI Binary Complex (POI-Conjugate) *Covalent* Conjugate->Binary_POI Covalent Rxn VHL VHL E3 Ligase VHL->Binary_VHL POI HaloTag-POI (Target Protein) POI->Binary_POI Ternary Ternary Complex (VHL : Conjugate : POI) Binary_VHL->Ternary + HaloTag-POI Binary_POI->Ternary + VHL Ub_POI Poly-Ubiquitinated POI Ternary->Ub_POI E2 Transfer Degradation Proteasomal Degradation Ub_POI->Degradation 26S Proteasome Degradation->VHL Recycling

Caption: Kinetic pathway of Conjugate 11-mediated degradation. Note the covalent capture of the POI.

Experimental Protocol: Validation Workflow

To use Conjugate 11 for validating VHL-susceptibility of a target protein.

Reagents & Setup
  • Compound: VHL Ligand-Linker Conjugate 11 (Store at -80°C, dissolve in DMSO).

  • Cell Line: Cells expressing the POI fused to HaloTag7 (e.g., GFP-HaloTag7 or POI-HaloTag).

  • Control: VHL Ligand 1 (free ligand, no linker/warhead) for competition assays.

Step-by-Step Degradation Assay
  • Seeding: Seed cells (e.g., HEK293 or HeLa) in 6-well plates at 70% confluency.

  • Transfection (if needed): Transfect plasmid encoding HaloTag-POI using Lipofectamine. Incubate 24h.

  • Treatment:

    • Treat cells with Conjugate 11 in a dose-response curve (e.g., 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M).
    • Negative Control: DMSO only.

    • Competition Control: Pre-treat with 10

      
      M free VHL Ligand 1 for 1 hour, then add Conjugate 11. (This proves VHL dependency).
      
    • Proteasome Inhibitor Control: Co-treat with Epoxomicin or MG132 (This proves proteasome dependency).

  • Incubation: Incubate for 4–24 hours.

  • Lysis & Detection: Lyse cells and perform Western Blot.

    • Primary Antibody: Anti-HaloTag or Anti-POI.

    • Normalization: Anti-GAPDH or Anti-Actin.

Data Interpretation (Table)
ObservationInterpretationMechanistic Insight
POI levels decrease with dose Successful DegradationTernary complex formed; VHL recruited.
"Hook Effect" at high dose Reduced DegradationExcess Conjugate 11 saturates VHL and POI separately, preventing ternary complex.
No degradation with MG132 Proteasome DependentConfirms mechanism is UPS-mediated, not off-target toxicity.
No degradation with VHL Ligand 1 VHL SpecificConfirms degradation is driven by VHL binding, not just HaloTag modification.

Troubleshooting & Optimization

If Conjugate 11 fails to degrade the HaloTag-POI, consider the following mechanistic bottlenecks:

Linker Geometry Mismatch

The (C3-PEG)2 linker has a fixed length. If the VHL binding site and the HaloTag attachment site are positioned such that the proteins clash (steric hindrance) or are too far apart, ubiquitination cannot occur.

  • Solution: Test alternative HaloPROTACs with different linker lengths (e.g., PEG4, Alkyl-C6).

Lysine Availability

VHL recruits the E2 enzyme to a specific spatial zone. If the POI (or HaloTag) lacks surface lysine residues in that zone, ubiquitin cannot be attached.

  • Solution: This indicates the POI may not be degradable by VHL via this specific fusion orientation. Try N-terminal vs. C-terminal HaloTag fusion.

Cell Permeability

While the PEG linker aids solubility, the chloroalkane and peptide-mimetic nature can limit permeability in some cell types.

  • Solution: Perform a NanoBRET assay to confirm intracellular target engagement.

References

  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules.[3][4][5][6][8] Journal of the American Chemical Society. Link

  • Buckley, D. L., et al. (2015). HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins.[4] ACS Chemical Biology. Link

  • Galdeano, C., et al. (2014). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit. Journal of Medicinal Chemistry. Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society. Link

  • MedChemExpress . (n.d.). VHL Ligand-Linker Conjugates 11 Product Page. MedChemExpress. Link

Sources

Advanced Ligand Selection in PROTAC Design: VH032 vs. VHL Ligand 11

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand is a binary decision that dictates the physicochemical baseline of the final degrader. This guide analyzes the technical distinctions between the industry-standard VH032 (and its derivatives) and the optimized VHL Ligand 11 (commercially synonymous with the cyanocyclopropyl-based VH298 series).

While VH032 remains the foundational "workhorse" ligand due to its extensive crystallographic characterization, VHL Ligand 11 represents a second-generation scaffold engineered to overcome the primary liability of VH032: cellular permeability . This document details the structural causality, binding kinetics, and experimental protocols required to select the correct ligand for your target protein.

Structural & Mechanistic Distinction[1][2]

The core difference between these two ligands lies in the Left-Hand Side (LHS) moiety, which occupies the hydroxyproline binding pocket of the VHL E3 ligase.

Chemical Architecture
FeatureVH032 (Standard) VHL Ligand 11 (Optimized)
LHS Moiety 3-Methylisoxazole 1-Cyanocyclopropyl
Core Scaffold (R)-Hydroxyproline(R)-Hydroxyproline
RHS Moiety 4-methylthiazole (typically)4-methylthiazole (typically)
Molecular Weight ~430-450 Da (Ligand only)~440-460 Da (Ligand only)
Stereochemistry Critical (2S, 4R)Critical (2S, 4R)
Binding Mode & Thermodynamics[1]

VH032 (Isoxazole Interaction): The 3-methylisoxazole group of VH032 forms a hydrogen bond network within the VHL binding pocket. However, the isoxazole ring is planar and electron-rich, which, while effective for binding (


), contributes to a higher polar surface area (PSA), limiting passive diffusion across cell membranes.

VHL Ligand 11 (Cyanocyclopropyl Interaction): Ligand 11 replaces the isoxazole with a 1-cyanocyclopropyl group.[1][2]

  • Electronic Effect: The cyano group acts as a potent hydrogen bond acceptor, engaging His110 (or water-mediated contacts) with higher enthalpy.[3]

  • Shape Complementarity: The cyclopropyl ring provides a distinct vector that fills the hydrophobic sub-pocket more efficiently than the planar isoxazole.

  • Result: This modification typically yields a 2-3x improvement in binding affinity (

    
    ) and, crucially, lowers the TPSA, significantly boosting cell permeability.
    
Visualization of Ligand Logic

LigandLogic VHL_Pocket VHL E3 Ligase (Hydroxyproline Pocket) Outcome_VH032 Outcome: High Affinity Moderate Permeability VHL_Pocket->Outcome_VH032 Outcome_L11 Outcome: Superior Affinity (<100nM) High Permeability VHL_Pocket->Outcome_L11 VH032 VH032 Ligand (LHS: 3-Methylisoxazole) VH032->VHL_Pocket Standard Binding Ligand11 VHL Ligand 11 (LHS: 1-Cyanocyclopropyl) Ligand11->VHL_Pocket Optimized H-Bonding

Figure 1: Structural logic dictating the performance differences between VH032 and Ligand 11.

Comparative Performance Data

The following data aggregates typical values observed in Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) assays.

MetricVH032 Ligands VHL Ligand 11 (VH298-class) Implication
Binding Affinity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)


Ligand 11 allows for lower effective PROTAC concentrations.[3][1]
Cell Permeability (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Low to ModerateHighLigand 11 is preferred for intracellular targets with difficult access.[1]
Ligand Efficiency (LE) ModerateHighLigand 11 provides more binding energy per heavy atom.[1][2]
Synthetic Accessibility High (Commercial commodity)High (Widely available)Both are readily available as "Click-ready" precursors.[1][2]
HIF-1ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Stabilization
ModerateHighLigand 11 (as free ligand) is a more potent probe for Hypoxia signaling.[3][1]

Experimental Workflow: Selection & Synthesis

Decision Matrix: Which Ligand to Choose?

Do not default to VH032 simply because it is older.[3] Use this logic:

  • Is your Target Protein (POI) cytosolic and abundant?

    • Selection:VH032 .[3][4][5][6][7][8][9] It is cheaper and sufficient for high-abundance targets where "hook effect" (saturation) is less of a concern at moderate concentrations.[3][1][2]

  • Is your POI nuclear or difficult to degrade?

    • Selection:VHL Ligand 11 . The improved permeability ensures higher intracellular concentration, driving ternary complex formation in difficult compartments.

  • Are you developing a "Negative Control" PROTAC?

    • Selection: Ensure you use the diastereomer (cis-hydroxyproline) of whichever ligand you choose.[1][2] Both VH032 and Ligand 11 have corresponding non-binding diastereomers (often called "Epimers") that must be used to prove E3-dependency.[3][1][2]

Protocol: Verifying Ligand Integrity via LC-MS

Before conjugation, you must validate the integrity of the commercial "Conjugate 11" (often supplied as Ligand-Linker-Azide/Acid).[3][1][2]

Reagents:

  • LC-MS Grade Acetonitrile (ACN) and Water + 0.1% Formic Acid.[3][1][2]

  • C18 Column (e.g., Acquity UPLC BEH C18).

Method:

  • Dissolution: Dissolve 0.1 mg of VHL Conjugate 11 in 100

    
    L DMSO. Dilute 1:100 in 50% ACN/Water.
    
  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: Monitor ESI+ mode.

    • Checkpoint: Look for the diagnostic mass of the Cyanocyclopropyl fragment if fragmentation occurs, or the parent ion

      
      .
      
    • Note: The Cyanocyclopropyl group is stable under standard coupling conditions (HATU/EDC) but can be sensitive to extremely harsh acidic hydrolysis.

Protocol: Ternary Complex Formation Assay (TR-FRET)

To confirm that replacing VH032 with Ligand 11 does not sterically hinder ternary complex formation:

  • Labeling: Biotinylate your POI; use Tb-labeled Anti-VHL (or GST-VHL + Tb-Anti-GST).[3][1][2]

  • Titration: Prepare a serial dilution of your PROTAC (10

    
    M to 0.1 nM).
    
  • Incubation: Mix 5 nM POI, 5 nM VHL, and PROTAC. Incubate 60 min at RT.

  • Readout: Measure TR-FRET (340 nm Ex / 665 nm & 615 nm Em).

  • Analysis: Plot the "Bell-shaped" curve.

    • Interpretation: If Ligand 11 shifts the

      
       (degradation concentration) leftward compared to VH032, it confirms higher cooperativity or affinity.
      

Pathway Visualization: Mechanism of Action

MOA cluster_0 Cell Membrane Penetration L11_Entry VHL Ligand 11 PROTAC (High Permeability) Intracellular Intracellular Cytosol L11_Entry->Intracellular Rapid Influx VH032_Entry VH032 PROTAC (Moderate Permeability) VH032_Entry->Intracellular Slower Influx VHL_Recruit Recruitment of VHL E3 Ligase (LHS Binding) Intracellular->VHL_Recruit POI_Recruit Binding to Target Protein (Warhead) Intracellular->POI_Recruit Ternary Ternary Complex Formation (POI-PROTAC-VHL) VHL_Recruit->Ternary POI_Recruit->Ternary Ubiquitination Poly-Ubiquitination of POI Ternary->Ubiquitination E2 Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation

Figure 2: The PROTAC mechanism of action, highlighting the permeability advantage of Ligand 11.[1][2]

References

  • Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia-inducible factor (HIF) alpha subunit.[2][5][10] Journal of Medicinal Chemistry. Link[1][2]

  • Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition.[3][1][2][8][9] Nature Communications.[3] Link[1][2]

  • Soares, P., et al. (2018). Group-based optimization of potent and cell-active inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase: Structure-activity relationships leading to the chemical probe VH298.[3][1][2][10] Journal of Medicinal Chemistry. Link[1][2]

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase.[3][1][2] Journal of the American Chemical Society. Link[1][2]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.[3] Link

Sources

A Technical Guide to HaloPROTAC-Mediated Protein Degradation via VHL E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the HaloPROTAC technology, a powerful strategy for targeted protein degradation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the design, mechanism, and application of HaloPROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Introduction: A Paradigm Shift in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors.[][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively tag proteins of interest (POIs) for degradation.[][3]

The HaloPROTAC system represents a significant advancement in the PROTAC field, providing a versatile and modular platform for inducing the degradation of virtually any protein that can be fused to a HaloTag.[2][4] This technology leverages the specific and covalent interaction between the HaloTag, a modified bacterial dehalogenase, and a chloroalkane moiety integrated into the PROTAC molecule.[5][6] This guide will focus on HaloPROTACs that recruit the VHL E3 ligase, a well-characterized and widely utilized ligase in PROTAC development.[7][8]

The Core Mechanism: Hijacking the VHL E3 Ligase Machinery

The efficacy of a HaloPROTAC hinges on its ability to form a stable ternary complex between the HaloTag-fused POI and the VHL E3 ligase complex.[][9] This induced proximity is the critical event that initiates the downstream cascade of ubiquitination and proteasomal degradation.

The HaloPROTAC molecule itself is comprised of three key components:

  • A chloroalkane "warhead": This moiety forms a covalent and irreversible bond with the active site of the HaloTag protein.[4]

  • A VHL E3 ligase ligand: This component is designed to bind with high affinity to the substrate recognition subunit of the VHL E3 ligase complex.[3][10]

  • A chemical linker: This flexible chain connects the warhead and the VHL ligand, and its length and composition are critical for optimal ternary complex formation and subsequent degradation efficiency.[5][9]

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex (CRL2^VHL^).[7][11] Under normal physiological conditions, the VHL complex recognizes and targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and degradation in an oxygen-dependent manner.[3] HaloPROTACs effectively hijack this natural process by presenting the HaloTag-fused POI as a neo-substrate to the VHL E3 ligase.

The sequence of events is as follows:

  • The HaloPROTAC enters the cell and its chloroalkane warhead covalently binds to the HaloTag fused to the POI.

  • The VHL ligand on the HaloPROTAC simultaneously recruits the VHL E3 ligase complex.

  • This results in the formation of a stable ternary complex: [HaloTag-POI]-[HaloPROTAC]-[VHL E3 ligase].[9]

  • The proximity induced by the ternary complex allows the E2 ubiquitin-conjugating enzyme associated with the VHL complex to transfer ubiquitin molecules to accessible lysine residues on the surface of the HaloTag-POI.[12][13]

  • The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][11]

A key advantage of this system is its catalytic nature. A single HaloPROTAC molecule can induce the degradation of multiple POI molecules, leading to a potent and sustained knockdown of the target protein.[4]

Diagram of the HaloPROTAC Mechanism of Action

HaloPROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) HaloTag HaloTag POI->HaloTag Fusion Proteasome 26S Proteasome POI->Proteasome Degradation Ternary_Complex [HaloTag-POI]-[HaloPROTAC]-[VHL] HaloPROTAC HaloPROTAC HaloPROTAC->HaloTag Covalent Binding VHL_complex VHL E3 Ligase Complex HaloPROTAC->VHL_complex Recruitment Ub Ubiquitin (Ub) Ub->POI Polyubiquitination Ternary_Complex->Ub Ubiquitination

Caption: The HaloPROTAC induces proximity between the HaloTag-fused POI and the VHL E3 ligase, leading to ubiquitination and proteasomal degradation.

Experimental Workflow: From Design to Validation

A robust experimental workflow is crucial for the successful development and characterization of HaloPROTACs. This section outlines the key steps, from initial design considerations to comprehensive validation assays.

Diagram of the HaloPROTAC Experimental Workflow

HaloPROTAC_Workflow cluster_design Design & Synthesis cluster_validation In Vitro & Cellular Validation cluster_phenotypic Phenotypic Characterization Design HaloPROTAC Design (Warhead, Linker, VHL Ligand) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex Ternary Complex Formation Assays (e.g., NanoBRET, TR-FRET) Synthesis->Ternary_Complex Ubiquitination Ubiquitination Assays (e.g., In-cell BRET, Western Blot) Ternary_Complex->Ubiquitination Degradation Target Degradation Assays (e.g., HiBiT, Western Blot, Proteomics) Ubiquitination->Degradation Selectivity Selectivity & Off-Target Analysis (Quantitative Proteomics) Degradation->Selectivity Phenotypic_Assays Cellular Phenotypic Assays (e.g., Viability, Signaling) Degradation->Phenotypic_Assays

Caption: A streamlined workflow for the design, synthesis, and validation of HaloPROTACs.

Part 1: Design and Synthesis of HaloPROTACs

The rational design of a HaloPROTAC is a critical first step. Key considerations include the choice of VHL ligand, the nature of the chloroalkane warhead, and the optimization of the linker.[5][8] Several potent and well-characterized small-molecule VHL ligands are available, often based on a hydroxyproline core that mimics the binding motif of HIF-1α.[3][14] The linker length and composition must be carefully optimized to facilitate productive ternary complex formation, as a suboptimal linker can lead to steric hindrance or an unfavorable orientation of the POI and E3 ligase.[5][9]

Part 2: Generation of HaloTag Fusion Proteins

To utilize the HaloPROTAC system, the POI must be expressed as a fusion protein with the HaloTag. This is typically achieved through genetic engineering techniques, with CRISPR/Cas9-mediated endogenous tagging being the gold standard for maintaining physiological expression levels and regulation.[4][15] This approach minimizes the risk of artifacts associated with protein overexpression from transient transfection.[16]

Part 3: In Vitro and Cellular Validation Assays

A suite of biochemical and cell-based assays is employed to characterize the activity and mechanism of action of a novel HaloPROTAC.

A. Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for subsequent ubiquitination and degradation.[9] Several biophysical and cell-based methods can be used to quantify this interaction.

  • NanoBRET™ Ternary Complex Assay: This live-cell assay is a powerful tool for measuring the proximity of the POI and the E3 ligase in real-time.[17][18][19] The POI is fused to a NanoLuc® luciferase (the energy donor), and the E3 ligase (VHL) is fused to a HaloTag® and labeled with a fluorescent ligand (the energy acceptor).[17][18] The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[17][19]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This in vitro assay is another proximity-based method that can be used to quantify ternary complex formation in a high-throughput format.[20]

B. Ubiquitination Assays

Demonstrating that the HaloPROTAC induces the ubiquitination of the POI is a critical step in validating its mechanism of action.

  • In-Cell NanoBRET™ Ubiquitination Assay: This assay directly measures the ubiquitination of the target protein in live cells.[13][21] The POI is fused to NanoLuc®, and ubiquitin is fused to a HaloTag® and labeled with a fluorescent ligand.[13] An increase in the BRET signal upon HaloPROTAC treatment indicates ubiquitination of the POI.[13]

  • Western Blotting: This traditional method can be used to detect the appearance of higher molecular weight species of the POI, corresponding to polyubiquitinated forms.

C. Target Degradation Assays

Quantifying the extent and rate of POI degradation is the ultimate measure of a HaloPROTAC's efficacy.

  • HiBiT Bioluminescent Assay: This highly sensitive and quantitative method allows for the real-time monitoring of protein levels in live cells.[22][23][24] The POI is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[15][22] The HiBiT peptide has a high affinity for its complementary partner, LgBiT, and their association reconstitutes a functional luciferase.[22] A decrease in the luminescent signal directly correlates with the degradation of the HiBiT-tagged POI.[22]

  • Western Blotting: This technique provides a straightforward, albeit less quantitative, method to assess the reduction in POI levels following HaloPROTAC treatment.

  • Quantitative Mass Spectrometry-Based Proteomics: This is the gold standard for assessing on-target efficacy and identifying potential off-target effects.[25][26] Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling allow for the unbiased and global quantification of changes in the proteome following HaloPROTAC treatment.[25][27][28]

Quantitative Data on HaloPROTAC Efficacy

The efficacy of HaloPROTACs is typically characterized by their DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[29]

HaloPROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
HaloPROTAC3 GFP-HaloTag7HEK29319 ± 190 ± 1[29]
HaloPROTAC-E SGK3-HaloU2OS3 - 10>95[30]
HaloPROTAC-E VPS34-HaloU2OS3 - 10>95[30]
Part 4: Phenotypic Characterization

Once the on-target activity of a HaloPROTAC has been confirmed, the functional consequences of POI degradation can be investigated through a variety of cellular phenotypic assays, such as cell viability, proliferation, and signaling pathway analysis.

Detailed Experimental Protocols

Protocol 1: HiBiT-Based Target Degradation Assay

This protocol outlines the steps for quantifying HaloPROTAC-induced degradation of an endogenously HiBiT-tagged POI.

Materials:

  • CRISPR/Cas9-engineered cell line with the POI endogenously tagged with HiBiT.

  • LgBiT protein.

  • Nano-Glo® HiBiT Lytic Detection System (Promega).

  • HaloPROTAC of interest.

  • DMSO (vehicle control).

  • White, opaque 96-well assay plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the HaloPROTAC in cell culture medium. Remove the old medium from the cells and add the HaloPROTAC dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lysis and Detection:

    • Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.

    • Add the Nano-Glo® HiBiT Lytic Detection Reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 3 minutes to induce cell lysis and initiate the luminescent reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescent signal of the treated wells to the vehicle control.

    • Plot the normalized luminescence as a function of HaloPROTAC concentration.

    • Determine the DC50 and Dmax values by fitting the data to a four-parameter logistic curve.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This protocol describes how to measure the formation of the [POI]-[HaloPROTAC]-[VHL] ternary complex in live cells.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding the POI fused to NanoLuc® luciferase.

  • Plasmid encoding VHL fused to HaloTag®.

  • HaloTag® NanoBRET™ 618 Ligand (Promega).

  • Nano-Glo® Live Cell Substrate (Promega).

  • HaloPROTAC of interest.

  • Opti-MEM® I Reduced Serum Medium.

  • White, opaque 96-well assay plates.

  • Luminometer with 450 nm and >610 nm emission filters.

Procedure:

  • Cell Transfection: Co-transfect the cells with the POI-NanoLuc® and VHL-HaloTag® plasmids.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate according to the manufacturer's protocol to allow for labeling of the VHL-HaloTag® fusion protein.

  • Compound Treatment: Add serial dilutions of the HaloPROTAC to the cells.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate.

  • Luminescence Measurement:

    • Measure the donor emission at 450 nm.

    • Measure the acceptor emission at >610 nm.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

    • Plot the NanoBRET™ ratio as a function of HaloPROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion and Future Perspectives

The HaloPROTAC technology, particularly when coupled with VHL E3 ligase recruitment, offers a robust and versatile platform for targeted protein degradation.[5][6] Its modularity, enabled by the highly specific and covalent interaction between the HaloTag and the chloroalkane warhead, allows for the rapid adaptation of this technology to a wide range of protein targets.[] The continued development of novel VHL ligands and the optimization of linker chemistry will undoubtedly lead to the generation of even more potent and selective HaloPROTACs.[3][7] As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system deepens, the HaloPROTAC technology is poised to play an increasingly important role in both basic research and the development of novel therapeutics.

References

  • Buckley, D. L., & Crews, C. M. (2014). Small Molecule Control of Intracellular Protein Levels Through Modulation of the Ubiquitin Proteasome System. Angewandte Chemie International Edition, 53(9), 2312-2330. [Link]

  • Tavares, C. D. J., & Ciulli, A. (2022). HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. ACS Chemical Biology, 10(7), 1543-1549. [Link]

  • Taylor & Francis Online. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved February 13, 2024, from [Link]

  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved February 13, 2024, from [Link]

  • Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved February 13, 2024, from [Link]

  • PubMed Central. (2016). A Critical Appraisal of Quantitative Studies of Protein Degradation in the Framework of Cellular Proteostasis. Retrieved February 13, 2024, from [Link]

  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved February 13, 2024, from [Link]

  • Larance, M., et al. (2013). Global Subcellular Characterization of Protein Degradation Using Quantitative Proteomics. Molecular & Cellular Proteomics, 12(3), 638-650. [Link]

  • ChemRxiv. (2024). Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. Retrieved February 13, 2024, from [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. Retrieved February 13, 2024, from [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved February 13, 2024, from [Link]

  • Tovell, H., et al. (2019). Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader. ACS Chemical Biology, 14(12), 2548-2555. [Link]

  • Frontiers. (2024). Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. Retrieved February 13, 2024, from [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved February 13, 2024, from [Link]

  • bioRxiv. (2024). Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools Monitoring Targeted Protein Degradation. Retrieved February 13, 2024, from [Link]

  • Promega Corporation. (2025). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Retrieved February 13, 2024, from [Link]

  • East Port Praha. (n.d.). HiBiT Protein Tagging System. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (n.d.). The mechanism of actions of bifunctional HalPROTAC ligands that pair... Retrieved February 13, 2024, from [Link]

  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1038-1050. [Link]

  • PubMed. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. Retrieved February 13, 2024, from [Link]

  • ChemPartner. (n.d.). Ubiquitin/PROTAC. Retrieved February 13, 2024, from [Link]

  • YouTube. (2024). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). Retrieved February 13, 2024, from [Link]

  • Molecular & Cellular Proteomics. (2013). Global Subcellular Characterization of Protein Degradation Using Quantitative Proteomics. Retrieved February 13, 2024, from [Link]

  • PubMed Central. (2024). Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. Retrieved February 13, 2024, from [Link]

  • PubMed Central. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved February 13, 2024, from [Link]

  • bioRxiv. (2025). PROTAC molecule-mediated SpCas9 protein degradation for precise genome editing. Retrieved February 13, 2024, from [Link]

  • Oxford Protein Informatics Group. (2021). Targeted protein degradation phenotypic studies using HaloTag CRISPR/Cas9 endogenous target tagging and HaloPROTAC. Retrieved February 13, 2024, from [Link]

  • Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Retrieved February 13, 2024, from [Link]

  • PLOS Biology. (2023). Cas9 degradation in human cells using phage anti-CRISPR proteins. Retrieved February 13, 2024, from [Link]

  • Chinese Chemical Society. (2022). Enzyme-Catalyzed Activation of Pro-PROTAC for Cell-Selective Protein Degradation. Retrieved February 13, 2024, from [Link]

Sources

Technical Guide: Stability & Preservation of AHPC-PEG-Alkyl-Cl Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AHPC-PEG-Alkyl-Cl is a high-value heterobifunctional intermediate used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or as a HaloTag®-recruiting ligand.[1] Its stability is governed by two competing chemical behaviors: the robust nature of the VHL ligand (AHPC) and the moisture-sensitivity of the primary alkyl chloride ("warhead").

The Critical Failure Mode: Hydrolysis of the alkyl chloride moiety to an alcohol (


). This reaction renders the molecule inert for nucleophilic substitution (SN2) conjugation or HaloTag binding.

Core Recommendation: Store as a lyophilized solid at -20°C or below under inert gas. If solution storage is unavoidable, use anhydrous DMSO in single-use aliquots at -80°C .[1] Never store in protic solvents (Methanol/Ethanol).[1]

Part 1: Molecular Anatomy & Degradation Vectors[1]

To preserve the conjugate, one must understand the specific vulnerabilities of its three components.

The VHL Ligand (AHPC)

The (S,R,S)-AHPC moiety (VHL Ligand 1) is a peptidomimetic.[1]

  • Stability: High.[1] The amide bonds are stable at neutral pH.

  • Risk: Stereochemical isomerization (epimerization) can occur under strongly basic conditions (

    
    ) or extreme heat, losing binding affinity for the VHL E3 ligase.[1]
    
The PEG Linker[2]
  • Stability: Moderate.[1]

  • Risk: Polyethylene Glycol (PEG) is hygroscopic .[1] It actively pulls atmospheric moisture into the sample. In a solid state, a "wet" PEG chain creates a localized aqueous micro-environment that accelerates the hydrolysis of the attached alkyl chloride.

The Alkyl Chloride (The Weak Link)

This is the stability-limiting factor. Primary alkyl chlorides are electrophiles designed for SN2 reactions.[1][2]

  • Mechanism of Failure: Hydrolysis. Water acts as a nucleophile, displacing the chloride ion.

  • Kinetics: While slower than alkyl bromides or iodides, alkyl chlorides will hydrolyze over weeks/months if moisture is present, especially if catalyzed by trace acid (autocatalysis via HCl generation).[1]

Degradation Pathway Diagram

The following diagram illustrates the irreversible hydrolysis pathway triggered by poor storage.

degradation_pathway Compound Intact AHPC-PEG-Alkyl-Cl Transition Transition State [R---Cl---OH]‡ Compound->Transition Slow (Solid) Moisture Atmospheric H2O (Absorbed by PEG) Moisture->Transition Accelerates Product Degraded Alcohol (AHPC-PEG-OH) Transition->Product Irreversible Byproduct HCl (Autocatalyst) Transition->Byproduct Byproduct->Transition Acid Catalysis

Figure 1: The hydrolysis cascade.[1] Note that the byproduct (HCl) can lower the local pH, further catalyzing degradation in a 'wet' solid.

Part 2: The Thermodynamics of Storage

Solid State vs. Solution

Data indicates a logarithmic difference in stability between solid and solution states.[1]

StateConditionEstimated StabilityRisk Factor
Solid (Lyophilized) -20°C, Desiccated> 2 YearsLow.[1] Moisture ingress over time.[1][3]
Solid (Lyophilized) RT, Ambient Air< 2 WeeksHigh.[1] PEG absorbs water; Cl hydrolyzes.[1]
Solution (DMSO) -80°C, Anhydrous6-12 MonthsModerate.[1] Freeze-thaw condensation.[1]
Solution (DMSO) 4°C / RT< 1 MonthCritical.[1] DMSO is hygroscopic.[1][3][4]
Solution (EtOH/MeOH) Any TempDO NOT USE Immediate Solvolysis.
The "DMSO Trap"

Researchers often store stock solutions in DMSO. However, DMSO is extremely hygroscopic.[1]

  • The Problem: A bottle of DMSO opened frequently absorbs water from the air. Storing an alkyl chloride in "wet" DMSO at room temperature will result in significant conversion to the alcohol within days.

  • The Solvolysis Risk: Never use alcohols (Methanol, Ethanol) as solvents.[1] The alkyl chloride will undergo solvolysis to form the alkyl-ethyl ether (

    
    ), permanently destroying the reactive handle.
    

Part 3: Standard Operating Procedure (SOP)

Protocol: Long-Term Preservation of AHPC-PEG-Alkyl-Cl
Phase A: Preparation (Post-Synthesis)[1]
  • Purification: Ensure all acidic modifiers (TFA/Formic Acid) from HPLC are removed. Residual acid accelerates hydrolysis.[1] Lyophilize from a neutral solvent system (e.g., Water/Acetonitrile).[1]

  • Inert Atmosphere: If handling large batches, work inside a nitrogen/argon glovebox or use a Schlenk line.

Phase B: Solid Storage (Recommended)[1]
  • Aliquot: Divide the bulk solid into single-use vials (e.g., 1-5 mg). Avoid repeated opening of a main stock vial.

  • Seal: Cap tightly and wrap with Parafilm or Teflon tape to create a secondary moisture barrier.[1]

  • Desiccation: Place vials in a secondary container (jar/box) containing active desiccant (silica gel or Drierite).[1]

  • Temperature: Store at -20°C .

Phase C: Solution Storage (If necessary)
  • Solvent: Use Anhydrous DMSO (99.9%, usually stored over molecular sieves).[1]

  • Concentration: Prepare a high concentration stock (e.g., 10-50 mM) to minimize solvent volume.[1]

  • Aliquoting: Immediately dispense into single-use PCR tubes or amber vials (5-10 µL each).

  • Freeze: Snap freeze and store at -80°C .

  • Thawing: When retrieving an aliquot, allow it to equilibrate to room temperature before opening the tube. This prevents atmospheric water vapor from condensing into the cold DMSO.

Storage Decision Logic

storage_logic Start Synthesized AHPC-PEG-Alkyl-Cl Usage Immediate Use? Start->Usage Dissolve Dissolve in Anhydrous DMSO Usage->Dissolve Yes SolidState Keep as Lyophilized Solid Usage->SolidState No (Weeks/Months) SolutionCheck Must store as liquid? Usage->SolutionCheck No (Days) React Proceed to Conjugation (Do not store excess) Dissolve->React Aliquot Aliquot into Single-Use Vials (Argon Purge) SolidState->Aliquot Freeze Store at -20°C with Desiccant Aliquot->Freeze SolutionCheck->SolidState Preferable DMSOWarn Use Anhydrous DMSO Only Store at -80°C SolutionCheck->DMSOWarn Yes

Figure 2: Decision matrix for maximizing conjugate longevity.

Part 4: Quality Control & Re-validation[1]

Before committing the conjugate to a valuable biological assay or PROTAC synthesis, validate its integrity.

LC-MS Validation (The "Isotope Check")
  • Method: Run a standard LC-MS (ESI+).

  • The Marker: Look for the Chlorine isotope pattern. Chlorine exists as

    
     (75%) and 
    
    
    
    (25%).[1]
    • Intact: You will see a distinct M+2 peak at ~33% height of the parent peak.

    • Degraded (Hydrolyzed): The mass shifts by -18.5 Da (Loss of Cl [35.5], Gain of OH [17]).[1] Crucially, the isotope pattern disappears (Oxygen does not have a significant M+2 peak).[1]

NMR Validation
  • Method:

    
    -NMR in 
    
    
    
    .
  • The Marker: The triplet corresponding to the

    
     adjacent to the chloride (
    
    
    
    ).
    • Intact: Chemical shift typically appears around 3.6 - 3.8 ppm .[1]

    • Degraded: The shift moves upfield to 3.3 - 3.5 ppm (

      
      ).[1]
      

References

  • Maniaci, C., et al. (2017).[1] Homo-PROTACs: Bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.[1] Nature Communications.[1] [Link]

  • Buckley, D. L., et al. (2015).[1][5] HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. ACS Chemical Biology.[1][5][6] [Link][1]

  • Gaylord, B. S., et al. (2003).[1] Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry. [Link]

Sources

Key features of VHL Ligand-Linker Conjugates 11

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to VHL Ligand-Linker Conjugates for Targeted Protein Degradation

Authored by a Senior Application Scientist

This guide provides a detailed exploration of Proteolysis-Targeting Chimeras (PROTACs) that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will dissect the core components, mechanism of action, and the critical role of the ligand-linker conjugate, with a specific focus on the well-characterized STAT3 degrader, Compound D11, as a case study.

The Dawn of a New Therapeutic Modality: Targeted Protein Degradation

For decades, drug discovery has been dominated by an occupancy-driven paradigm, where small molecules inhibit the function of pathogenic proteins by binding to their active sites. However, this approach has limitations, particularly for the vast portion of the proteome considered "undruggable," such as scaffold proteins and transcription factors.[1][2]

Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a target, TPD co-opts the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to completely eliminate specific proteins of interest (POIs).[3][4][5] The principal tool of TPD is the PROTAC, a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[6][7][8] This induced proximity leads to the target's ubiquitination and subsequent degradation by the proteasome.[9][10][11]

The VHL E3 Ligase: A Robust Anchor for Degradation

The UPS involves a cascade of enzymes (E1, E2, and E3) that tag proteins with ubiquitin.[9][11] The E3 ligases, numbering over 600 in humans, provide substrate specificity and are thus central to the TPD process.[9] The von Hippel-Lindau (VHL) protein is the substrate-recognition component of the VCB (VHL, Elongin C, Elongin B) E3 ligase complex.[9][12]

VHL has become one of the most widely used E3 ligases in PROTAC design for several key reasons:[4][]

  • Well-Characterized Ligands: Potent, small-molecule ligands that mimic the binding of VHL's natural substrate, Hypoxia-Inducible Factor-1α (HIF-1α), have been developed and extensively optimized.[9][12][14][15]

  • Broad Tissue Expression: VHL is widely expressed across various tissues, making it a versatile choice for targeting proteins in different cellular contexts.[4]

  • High Selectivity: The VHL binding pocket is relatively well-defined, which can contribute to more selective PROTACs with fewer off-target effects compared to some other E3 ligases.[]

The fundamental mechanism of a VHL-based PROTAC involves the formation of a key ternary complex (POI-PROTAC-VHL), which is the crucial step for inducing ubiquitination and degradation.[7][10][16]

G cluster_0 Cellular Environment PROTAC VHL-based PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI POI Protein of Interest (POI) (e.g., STAT3) POI->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Binds VHL Ligand polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Induces Proximity Ub Ubiquitin (from E1/E2) Ub->Ternary Recruits Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Proteasome->PROTAC PROTAC is Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

Core Components: The Ligand and the Linker

A VHL-based PROTAC's success is not solely dependent on its ability to bind the target protein. The VHL ligand and the connecting linker are equally critical components that dictate the molecule's overall efficacy, selectivity, and drug-like properties.[6][7]

The VHL Ligand: The E3-Recruiting "Anchor"

The most successful VHL ligands are derivatives of a hydroxyproline (Hyp) scaffold, which mimics the post-translationally hydroxylated proline residue on HIF-1α that VHL naturally recognizes.[12][17] Structure-guided design has led to highly potent ligands like VH032 and VH298, which exhibit nanomolar binding affinities for VHL.[12][14] The synthesis of these ligands has been optimized to allow for multi-gram scale production, facilitating their widespread use in PROTAC development.[18]

The Linker: The Critical "Bridge"

The linker is far from a passive spacer; it is a crucial determinant of PROTAC function.[3][7] Its characteristics profoundly influence the stability and geometry of the ternary complex:[6][7][19]

  • Length: An optimal length is required to span the distance between the POI and VHL without inducing steric clashes (too short) or excessive flexibility that leads to unproductive binding (too long).[3][6]

  • Composition: The chemical makeup of the linker impacts the PROTAC's physicochemical properties. Incorporating polar groups like polyethylene glycol (PEG) can improve solubility, while alkyl chains affect lipophilicity and cell permeability.[6][19]

  • Attachment Point (Exit Vector): The point at which the linker is attached to the VHL ligand and the POI ligand dictates the relative orientation of the two proteins within the ternary complex, which is critical for efficient ubiquitin transfer.[10]

Case Study: VHL Ligand-Linker Conjugate 11 (STAT3-D11-PROTAC-VHL)

To illustrate these principles, we will examine STAT3-D11-PROTAC-VHL (Compound D11) , a PROTAC designed to degrade the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[16] STAT3 is a transcription factor often implicated in cancer, making it a high-value therapeutic target.[16]

Design Rationale and Key Features

Compound D11 is a classic VHL-based PROTAC composed of:

  • A STAT3 Ligand: Binds to the DNA-binding domain of STAT3.

  • A VHL Ligand: A derivative of the canonical hydroxyproline scaffold to recruit the VHL E3 ligase.

  • A Linker: Connects the two ligands to facilitate ternary complex formation.

This design allows the PROTAC to hijack the VHL E3 ligase, bringing it into proximity with STAT3 to trigger its ubiquitination and subsequent degradation.[16] This event leads to the inhibition of tumor cell growth and the induction of apoptosis.[16]

FeatureDescriptionSource
Target Signal Transducer and Activator of Transcription 3 (STAT3)[16]
E3 Ligase Recruited von Hippel-Lindau (VHL)[16]
Mechanism Forms STAT3-PROTAC-VHL ternary complex, leading to STAT3 ubiquitination and proteasomal degradation.[16]
Biological Activity Exhibits anti-tumor activity, induces cell cycle arrest and apoptosis.[16]
IC50 (HeLa cells) 1335 nM[16]
IC50 (MCF-7 cells) 1973 nM[16]
Synthetic Workflow Overview

The synthesis of a VHL-based PROTAC like Compound D11 is a multi-step process that involves the separate synthesis of the VHL ligand-linker and POI ligand components, followed by their final conjugation. The VHL ligand itself is typically assembled through a series of amide couplings.[12][20]

cluster_0 VHL Ligand Synthesis cluster_1 Linker Conjugation cluster_2 Final PROTAC Assembly A Protected (2S,4R)-4-hydroxyproline C Sequential Amide Couplings & Deprotections A->C B Key Benzylic Amine Intermediate B->C D Core VHL Ligand C->D F VHL Ligand-Linker Conjugate D->F E Linker Precursor E->F H Final Coupling Reaction F->H G STAT3 Ligand G->H I STAT3-D11-PROTAC-VHL (Purification & QC) H->I

Caption: Generalized synthetic workflow for a VHL-based PROTAC.

Essential Experimental Protocols for PROTAC Characterization

Validating the function of a PROTAC requires a suite of biochemical and cellular assays to confirm target engagement, ternary complex formation, and target degradation.[21][22][23][24]

Protocol: Fluorescence Polarization (FP) Competition Assay for VHL Binding

This biochemical assay determines the binding affinity of the PROTAC's VHL ligand moiety to the VHL complex.[21]

Principle: A fluorescently labeled peptide derived from HIF-1α (tracer) binds to the VHL complex, resulting in a high polarization signal. A competing ligand (the PROTAC) will displace the tracer, causing a drop in polarization that is proportional to its binding affinity.[12][21]

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound. Prepare a solution of the VHL E3 ligase complex (VCB) and a fluorescently labeled HIF-1α peptide tracer at fixed concentrations.

  • Incubation: In a microplate, add the VCB complex, the fluorescent tracer, and the serially diluted PROTAC. Incubate at room temperature to reach binding equilibrium.

  • Measurement: Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) against the logarithm of the PROTAC concentration. Fit the resulting sigmoidal curve using a suitable binding model to determine the IC50, which can be converted to a binding affinity constant (Ki).

cluster_0 High Polarization State cluster_1 Low Polarization State VHL VHL Complex Tracer Fluorescent Tracer VHL->Tracer Bound (Slow Tumbling) PROTAC PROTAC (Competitor) VHL_bound VHL Complex PROTAC->VHL_bound Binds Tracer_free Displaced (Fast Tumbling)

Sources

Methodological & Application

Advanced Application Note: Synthesis Protocols using VHL Ligand-Linker Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical trial-and-error to rational, modular design.[1] A critical component of this modularity is the E3 Ligase Ligand-Linker Conjugate —a pre-assembled building block containing the E3 ligase binder (Anchor) and a chemical linker with a reactive terminal handle.[1]

This Application Note details the synthesis protocols for utilizing VHL Ligand-Linker Conjugates , specifically focusing on the "Conjugate 11" series (typically defined in commercial catalogs such as BroadPharm or MedChemExpress as (S,R,S)-AHPC derivatives with PEG/Alkyl linkers ).[1]

While "Conjugate 11" often refers to specific catalog items (e.g., VHL-PEG3-N3 or VHL-Alkyl-COOH depending on the vendor), this guide standardizes the workflow into two primary chemical routes used by these conjugates:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) – The "Click" Route.[1][2][3]

  • Amide Coupling (Activated Ester/Acid) – The "Classic" Route.[1]

Why VHL?

The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the CRL2 E3 ubiquitin ligase complex.[1] VHL ligands (derived from VH032) are preferred anchors due to:

  • Cytosolic Abundance: High expression in diverse cell lines.[1]

  • Physicochemical Properties: Generally lower molecular weight and better solubility compared to Cereblon (CRBN) ligands.[1]

  • Structural Fidelity: The hydroxyproline motif provides rigid, high-affinity binding (

    
     ~ 100-200 nM).[1]
    

Experimental Workflow Visualization

The following diagram illustrates the convergent synthesis strategy employed when using VHL Ligand-Linker Conjugates.

PROTAC_Synthesis cluster_legend Key Components POI Target Protein Ligand (POI Binder) Func_POI Functionalized POI (Alkyne or Amine) POI->Func_POI Derivatization Reaction Conjugation Reaction (CuAAC or Amide Coupling) Func_POI->Reaction VHL_Conj VHL Ligand-Linker Conjugate 11 (Azide or Acid) VHL_Conj->Reaction Crude Crude PROTAC Reaction->Crude Purification HPLC Purification & LC-MS Validation Crude->Purification Final Final PROTAC (High Purity >95%) Purification->Final

Figure 1: Convergent synthesis workflow for PROTAC generation using pre-assembled VHL Ligand-Linker Conjugates.

Protocol A: The "Click" Chemistry Route (CuAAC)[1]

This protocol is designed for VHL Ligand-Linker Conjugates containing a terminal Azide (e.g., VHL-PEG3-N3) .[1] This is the most common form of "Conjugate 11" in modular libraries due to the bio-orthogonality of the azide group.[1]

Materials & Reagents[1][3][4][5][6][7][8]
  • VHL Conjugate: VHL-PEG-N3 (1.0 equiv).[1]

  • POI Partner: Alkyne-functionalized Target Ligand (1.0 - 1.2 equiv).[1]

  • Catalyst: Copper(II) Sulfate Pentahydrate (CuSO4[1]·5H2O).[1]

  • Reductant: Sodium Ascorbate (NaAsc).[1]

  • Ligand (Optional but Recommended): THPTA or TBTA (stabilizes Cu(I) state, prevents oxidation).[1]

  • Solvent: DMSO/t-BuOH/Water (standard) or DMF/Water.[1]

Stoichiometry Table
ComponentEquivalentsConcentration (Reaction)Role
Alkyne-POI 1.0 - 1.210 - 50 mMTarget Warhead
VHL-Linker-N3 1.010 - 50 mME3 Anchor
CuSO4 0.1 - 0.5--Catalyst Source
NaAsc 0.5 - 2.0--Reductant (Cu(II) -> Cu(I))
THPTA 0.5 - 1.0--Cu(I) Stabilizing Ligand
Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Dissolve the Alkyne-POI and VHL-Linker-N3 separately in DMSO to a concentration of 100 mM.[1]

    • Prepare a fresh solution of CuSO4 (50 mM in water) and THPTA (100 mM in water).[1] Premix these in a 1:2 ratio (Cu:THPTA) and let stand for 5 minutes.

    • Prepare a fresh solution of Sodium Ascorbate (100 mM in water). Note: NaAsc oxidizes rapidly; make fresh.[1]

  • Reaction Assembly:

    • In a 1.5 mL Eppendorf tube or glass vial, add the Alkyne-POI solution.

    • Add the VHL-Linker-N3 solution.[1]

    • Add the solvent mixture (DMSO:Water 1:1 or tBuOH:Water 1:[1]1) to reach the desired final volume.[1]

    • Add the CuSO4/THPTA complex.[1]

    • Initiation: Add the Sodium Ascorbate solution last.[1]

    • Expert Tip: Flush the headspace with Nitrogen or Argon before capping to protect the Cu(I) species from atmospheric oxygen.[1]

  • Incubation:

    • Stir or shake at Room Temperature (25°C) for 2–16 hours.

    • Monitoring: Check reaction progress via LC-MS every 2 hours. Look for the disappearance of the Azide starting material (mass shift corresponding to triazole formation).[1]

  • Work-up:

    • If the reaction is clean, dilute directly with MeOH or MeCN/Water (containing 0.1% Formic Acid).[1]

    • Filter through a 0.2 µm syringe filter.[1]

    • Copper Removal: If copper interferes with purification, use a scavenger resin (e.g., QuadraPure™ TU) or EDTA wash, though HPLC is usually sufficient to separate the catalyst.[1]

Protocol B: The Amide Coupling Route[1]

This protocol applies if "Conjugate 11" refers to a VHL-Linker-Carboxylic Acid (COOH) or Amine (NH2) .[1]

Materials & Reagents[1][3][4][5][6][7][8]
  • VHL Conjugate: VHL-Linker-COOH (1.0 equiv).

  • POI Partner: Amine-functionalized Target Ligand (1.0 - 1.2 equiv).[1]

  • Coupling Agents: HATU or PyBOP.[1]

  • Base: DIPEA (Diisopropylethylamine) or NMM.[1]

  • Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step Procedure
  • Activation:

    • Dissolve VHL-Linker-COOH (1.0 equiv) in anhydrous DMF (approx. 0.1 M).[1]

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1]

    • Stir for 5–10 minutes at Room Temperature to form the activated ester.

  • Coupling:

    • Add the Amine-POI (1.1 equiv) to the activated mixture.[1]

    • Expert Tip: If the POI amine is a salt (e.g., HCl salt), add an extra equivalent of DIPEA.[1]

  • Incubation:

    • Stir at RT for 1–4 hours. Amide couplings are typically faster than Click reactions.[1]

    • Monitoring: Monitor by LC-MS for the formation of the product [M+H]+.

  • Quenching:

    • Quench with a small amount of water or 10% acetic acid solution.[1]

Purification & Characterization (Critical Quality Attributes)

Trustworthiness in PROTAC synthesis relies on rigorous purification, as unreacted "monovalent" ligands can act as inhibitors (Hook Effect), competing with the PROTAC.[1]

Preparative HPLC Protocol[1]
  • Column: C18 Reverse Phase (e.g., XBridge C18, 5 µm, 19 x 150 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA, if solubility is poor).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: Typically 5% B to 95% B over 20 minutes.

  • Detection: UV (254 nm and 214 nm) and MS (ESI+).[1]

Validation Criteria
  • Purity: >95% by HPLC (AUC).

  • Identity: High-Resolution Mass Spectrometry (HRMS) matching calculated monoisotopic mass within 5 ppm.

  • Solubility: Assessment of aggregation in biological buffer (PBS) using Dynamic Light Scattering (DLS) if concentration >10 µM is required.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion (CuAAC) Oxidation of Cu(I) to Cu(II).[1]Add more NaAsc (0.5 equiv).[1] Degas solvents.[1] Increase THPTA ratio.
Precipitation Poor solubility of reactants.[1]Add DMSO (up to 50%) or use a solubilizing linker (PEG).[1]
By-products (Amide Coupling) Epimerization of VHL ligand.Use PyBOP instead of HATU; keep base (DIPEA) minimal; keep reaction time short.
Copper Contamination Inadequate purification.[1]Use EDTA work-up or scavenger resin (QuadraPure) before HPLC.[1]

References

  • Gadd, M. S., et al. (2017).[1] "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13, 514–521.[1] Link

    • Core reference for VHL-based PROTAC design and the specific binding mode of VH032.
  • Manfredi, G., et al. (2020).[1] "Conjugating Recombinant Proteins to VHL Ligands for Targeted Protein Degradation." ACS Chemical Biology, 15(10), 2747–2757.[1] Link[1]

    • Provides detailed protocols for VHL conjugation str
  • BroadPharm. "VHL Ligand-Linker Conjugates Product Guide." Link

    • Commercial source verifying the "Conjugate 11" nomencl
  • Testa, A., et al. (2020).[1] "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society, 142(11), 5261–5272.[1] Link[1]

    • Foundational work on the chemistry of the VHL ligand core used in these conjug

Sources

Application Note: Targeted Degradation of GFP-HaloTag7 Using Conjugate 11 (HaloPROTAC)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers utilizing Conjugate 11 , a specific HaloPROTAC (HaloTag-targeting Proteolysis Targeting Chimera), to induce the degradation of GFP-HaloTag7 fusion proteins.

Abstract & Core Principle

This protocol details the application of Conjugate 11 , a heterobifunctional small molecule designed to induce the rapid, proteasome-mediated degradation of HaloTag7 fusion proteins (specifically GFP-HaloTag7). Unlike genetic knockdown (CRISPR/siRNA), Conjugate 11 operates at the post-translational level, offering superior temporal control and reversibility.

Mechanism of Action: Conjugate 11 functions as a PROTAC (Proteolysis Targeting Chimera) . It contains two distinct ligands connected by a linker:[1][2]

  • HaloTag Ligand (Chloroalkane): Covalently binds to the modified bacterial dehalogenase (HaloTag7) fused to the target protein (GFP).

  • E3 Ligase Ligand (VHL-binding): Recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.

Upon treatment, Conjugate 11 bridges the GFP-HaloTag7 fusion and the VHL E3 ligase, forming a ternary complex . This proximity enforces the polyubiquitination of the HaloTag7 fusion, subsequently flagging it for destruction by the 26S proteasome.

Mechanistic Pathway Diagram[3]

G cluster_0 Ternary Complex Formation Halo GFP-HaloTag7 (Target) Conj11 Conjugate 11 (PROTAC) Halo->Conj11 Covalent Binding Ub Poly-Ubiquitination Conj11->Ub Induces Proximity VHL VHL E3 Ligase (Effector) VHL->Conj11 Recruitment Prot 26S Proteasome Ub->Prot Recognition Deg Degradation (Loss of GFP Signal) Prot->Deg Proteolysis

Figure 1: Mechanism of Action for Conjugate 11-mediated degradation of GFP-HaloTag7.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that success with Conjugate 11 relies on optimizing the stoichiometry of the ternary complex .

Critical Considerations (The "Hook Effect")

PROTACs exhibit a bell-shaped dose-response curve.

  • Optimal Concentration: Sufficient Conjugate 11 exists to bridge VHL and HaloTag.

  • Excess Concentration (Hook Effect): An overabundance of Conjugate 11 saturates the binding sites on both VHL and HaloTag individually, preventing them from meeting. This results in binary complexes (VHL-Conjugate and HaloTag-Conjugate) rather than the necessary ternary complex, effectively inhibiting degradation.

Self-Validating Controls

To ensure the observed loss of GFP signal is due to proteasomal degradation and not photobleaching or cytotoxicity, you must include:

  • Proteasome Inhibitor Control: Pre-treatment with Epoxomicin or MG132 must rescue the GFP signal.

  • Competition Control: Co-treatment with excess free VHL ligand (or free HaloTag ligand) should block degradation by competing for the binding site.

  • Vehicle Control: DMSO-only treatment to establish baseline fluorescence.

Detailed Protocol

Materials Required[3][4][5][6][7][8][9][10][11][12]
  • Cell Line: HEK293 or HeLa stably/transiently expressing GFP-HaloTag7.

  • Compound: Conjugate 11 (Store at -20°C or -80°C as 10 mM stock in DMSO).

  • Media: DMEM supplemented with 10% FBS.

  • Inhibitors: Epoxomicin (Proteasome inhibitor) or MG132.

  • Assay Plate: 96-well black-wall/clear-bottom plate (for fluorescence) or 6-well plate (for Western Blot).

Step-by-Step Workflow
Phase 1: Cell Seeding
  • Harvest cells and count viability (>95% required).

  • Seed cells into the assay plate.

    • 96-well: 10,000 - 15,000 cells/well in 100 µL media.

    • 6-well: 300,000 cells/well in 2 mL media.

  • Incubate overnight at 37°C, 5% CO2 to allow attachment.

Phase 2: Treatment (Dose-Response Setup)

Prepare a 10-point serial dilution of Conjugate 11 in media. Recommended range: 1 nM to 10 µM.

  • Dilution: Dilute the 10 mM DMSO stock into culture media. Ensure final DMSO concentration is <0.5% to avoid toxicity.

  • Add Compound: Replace media or add concentrated compound to wells.

    • Experimental Wells: Conjugate 11 (various concentrations).

    • Control A (Rescue): Pre-treat with 10 µM Epoxomicin for 1 hour before adding Conjugate 11.

    • Control B (Vehicle): DMSO only.

  • Incubation: Incubate cells for 4 to 24 hours .

    • Note: HaloTag covalent binding is rapid (<15 min), but degradation kinetics depend on ubiquitination rates. 24 hours is standard for maximal degradation (Dmax).

Phase 3: Analysis (Flow Cytometry or Western Blot)

Option A: Flow Cytometry (Quantitative GFP Signal)

  • Trypsinize cells and resuspend in FACS buffer (PBS + 2% FBS).

  • Analyze GFP intensity (Ex 488 nm / Em 530 nm).

  • Gate on live cells to exclude dead cell autofluorescence.

  • Calculate: Normalize Median Fluorescence Intensity (MFI) to DMSO control.

Option B: Western Blot (Biochemical Verification)

  • Lyse cells in RIPA buffer + Protease Inhibitors.

  • Run SDS-PAGE and transfer to nitrocellulose membrane.

  • Blot:

    • Primary: Anti-HaloTag (Promega) or Anti-GFP.

    • Loading Control: Anti-Actin or Anti-GAPDH.

  • Quantify: Densitometry relative to loading control.

Experimental Workflow Diagram

Workflow cluster_treat Treatment Groups Seed Seed GFP-HaloTag7 Cells (Overnight) Exp Conjugate 11 (1 nM - 10 µM) Seed->Exp Ctrl1 Vehicle Control (DMSO) Seed->Ctrl1 Ctrl2 Rescue Control (Conj 11 + Epoxomicin) Seed->Ctrl2 Incubate Incubate 24 Hours (37°C, 5% CO2) Exp->Incubate Ctrl1->Incubate Ctrl2->Incubate Readout Readout: Flow Cytometry (GFP MFI) or Western Blot Incubate->Readout

Figure 2: Experimental workflow for validating Conjugate 11 degradation efficiency.

Data Interpretation & Troubleshooting

Expected Results Table

The following table summarizes typical data metrics observed when using VHL-recruiting HaloPROTACs (like Conjugate 11) on GFP-HaloTag7.

ParameterExpected ValueInterpretation
DC50 10 nM - 50 nMConcentration required to degrade 50% of the target. Lower is more potent.
Dmax > 90%Maximum degradation achievable.[1] Should be near complete loss of GFP.
Hook Effect > 1 µMDegradation efficiency decreases at high concentrations due to binary complex formation.
Rescue ~100% SignalEpoxomicin treatment should restore GFP levels to near-DMSO baseline.
Troubleshooting Guide
  • Issue: No Degradation Observed.

    • Cause: Cell line may lack VHL expression (rare in HeLa/HEK, common in some specific cancer lines).

    • Solution: Verify VHL expression via Western Blot.

    • Cause: Incubation time too short.

    • Solution: Extend to 24 or 48 hours.

  • Issue: Cytotoxicity.

    • Cause: High concentration of Conjugate 11 or DMSO.

    • Solution: Ensure DMSO < 0.5%. Check compound solubility.

  • Issue: "Hook Effect" not observed.

    • Cause: Concentration range too low.

    • Solution: Titrate up to 10 µM or 50 µM.

References

  • Buckley, D. L., et al. (2015). HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins.[3] ACS Chemical Biology.[3]

    • [Link]

    • Context: Foundational paper describing the HaloPROTAC methodology and VHL recruitment.
  • Neklesa, T. K., et al. (2011). Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins.[4] Nature Chemical Biology.[4]

    • [Link][4]

    • Context: Describes the HaloTag degradation via hydrophobic tagging (HyT), a precursor concept to HaloPROTACs.
  • Promega Corporation.

    • Context: Technical resources for HaloTag fusion systems and degradation reagents.[4]

  • BenchChem / Smolecule.E3 ligase Ligand-Linker Conjugate 11 Product Information. Context: Commercial identification of "Conjugate 11" as a VHL-recruiting HaloTag degrader.

Sources

Application Note: Solvent Preparation & Handling of VHL Ligand-Linker Conjugates 11

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the solvent preparation, solubilization, and storage protocols for VHL Ligand-Linker Conjugates 11 (specifically identified as the HaloPROTAC building block (S,R,S)-AHPC-(C3-PEG)2-C6-Cl ). Due to the hybrid physicochemical nature of this molecule—containing a hydrophobic VHL-recruiting warhead (AHPC/VH032 derivative), a hydrophilic PEG linker, and a reactive chloroalkane handle—standard aqueous solubilization often results in precipitation or compound degradation.

This document provides a self-validating workflow for researchers to generate high-integrity stock solutions for PROTAC synthesis (Click Chemistry/HaloTag conjugation) and biological assays.

Physicochemical Analysis & Solvent Logic

Molecule Profile: VHL Ligand-Linker Conjugates 11
  • Chemical Identity: (S,R,S)-AHPC-(C3-PEG)2-C6-Cl[1]

  • Molecular Weight: ~600–700 Da (varies by salt form)

  • Key Moieties:

    • VHL Ligand ((S,R,S)-AHPC): Highly hydrophobic; drives poor aqueous solubility.

    • PEG Linker: Increases polarity but insufficient to solubilize the whole construct in pure water.

    • Alkyl-Chloride Handle: Reactive motif for HaloTag conjugation; sensitive to nucleophilic impurities.

The Solvent Decision Matrix
SolventSuitabilityScientific Rationale
Anhydrous DMSO Optimal Dissolves the hydrophobic VHL core; chemically inert toward the alkyl-chloride handle; prevents hydrolysis.
DMF Alternative Good solvency but harder to remove (high boiling point) and often cytotoxic in cell assays (>0.1%).
Ethanol/Methanol Poor Risk of transesterification or nucleophilic attack on the linker; poor solubility for the rigid VHL core.
Water/PBS Contraindicated Immediate precipitation at stock concentrations (>10 µM). Promotes hydrolysis of the chloroalkane over time.

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials
  • VHL Ligand-Linker Conjugates 11 (Lyophilized solid)

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (PCR Grade recommended).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid standard polypropylene tubes for long-term storage due to leaching.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature (RT) for 15 minutes before opening.

    • Causality: Opening a cold vial attracts atmospheric moisture, leading to hydrolysis of the chloroalkane linker.

  • Centrifugation: Briefly centrifuge the vial (5,000 x g, 30 sec) to pellet the powder.

    • Insight: Static electricity often causes PROTAC powders to cling to the cap/walls.

  • Calculation: Calculate the volume of DMSO required for a 10 mM or 50 mM stock.

    • Formula:

      
      
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO.

  • Agitation (The Critical Step):

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at RT for 2–5 minutes.

    • Validation: Inspect against a light source. The solution must be perfectly clear. If "schlieren" lines (refractive streaks) are visible, diffusion is incomplete—vortex again.

  • Aliquot & Store:

    • Dispense into single-use aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.

    • Storage: -80°C (Preferred, 6 months stability) or -20°C (1 month).

Protocol 2: Aqueous Dilution for Biological Assays

Objective: Dilute the hydrophobic stock into assay media without crashing out (precipitation).

Challenge: Direct addition of 100% DMSO stock to aqueous buffer often causes "shock precipitation" of VHL ligands.

The "Intermediate Dilution" Method
  • Prepare Intermediate Plate: Dilute the 10 mM Master Stock 1:10 or 1:20 in 100% DMSO first to create a Working Stock (e.g., 0.5 mM).

  • Stepwise Aqueous Addition:

    • Place the culture medium/buffer in the destination well.

    • Add the Working Stock to the buffer while vortexing or mixing rapidly.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cytotoxicity.[2]

  • Nephelometry Check (QC): Measure absorbance at 600nm (OD600). An increase >0.01 over background indicates micro-precipitation.

Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilization and dilution.

Solvent_Prep_Workflow Solid Lyophilized Conjugate 11 Equilibrate Equilibrate to RT (Prevent Condensation) Solid->Equilibrate DMSO_Add Add Anhydrous DMSO (Target: 10-50 mM) Equilibrate->DMSO_Add Sonicate Vortex & Sonicate (2-5 mins) DMSO_Add->Sonicate Check Visual Inspection (Clear?) Sonicate->Check Check->Sonicate No (Cloudy) Store Aliquot & Store (-80°C) Check->Store Yes Dilute_Inter Intermediate Dilution (in DMSO) Store->Dilute_Inter Assay Prep Dilute_Aq Final Dilution (into Buffer) Dilute_Inter->Dilute_Aq Slow Addition Precip PRECIPITATION RISK (Sonicate/Warm) Dilute_Aq->Precip If DMSO > 1%

Caption: Logical workflow for solubilization and dilution. Note the critical visual check loop and the intermediate dilution step to prevent aqueous shock precipitation.

Quality Control & Troubleshooting

Stability Verification

VHL Ligand-Linker Conjugates contain amide bonds (VHL ligand) and alkyl-halides (linker).

  • Hydrolysis Check: If the stock solution turns yellow or develops a precipitate after storage, analyze via LC-MS.

    • Mass Shift: Look for [M-Cl+OH] peaks, indicating hydrolysis of the chloroalkane to an alcohol (rendering it inactive for HaloTagging).

  • Freeze-Thaw Degradation: Limit to max 3 cycles . VHL ligands are prone to aggregation upon repeated freezing.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness in Stock Incomplete solvation of the VHL core.Sonicate at 37°C for 5 mins. If persistent, add 5% tert-butanol (if assay permits).
Precipitation in Media "Shock" dilution from 100% DMSO to water.Use the Intermediate Dilution Method (Section 4). Ensure final DMSO < 0.5%.
Loss of Activity Hydrolysis of Chloroalkane.Check storage caps. Ensure anhydrous DMSO was used. Re-verify by LC-MS.
Variable IC50 Data Compound sticking to plastic.Use Low-Retention pipette tips and glass-coated plates for high-potency dilutions.

References

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.[3] Nature Chemical Biology, 15(7), 672-680.[3] (Foundational text on VHL ligand physicochemical properties).

Sources

Application Note: VHL Conjugate 11 as a PROTAC Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the use of VHL Ligand-Linker Conjugate 11 (specifically identified as the HaloPROTAC (S,R,S)-AHPC-(C3-PEG)2-C6-Cl ).[1][2]

Subject: Targeted Degradation of HaloTag-Fused Proteins using VHL Ligand-Linker Conjugate 11

Executive Summary

VHL Ligand-Linker Conjugate 11 (Catalog nomenclature often associated with MedChemExpress and similar vendors) is a specialized HaloPROTAC building block. Unlike standard "click-ready" PROTAC intermediates (e.g., VHL-Azide) used to synthesize novel degraders, Conjugate 11 is a functional degrader designed to target HaloTag-fusion proteins .

It consists of the high-affinity VHL ligand (S,R,S)-AHPC (VH032 derivative) tethered to a Chloroalkane (Cl) moiety via a PEG-based linker. The chloroalkane forms a rapid, irreversible covalent bond with the HaloTag protein (a modified bacterial dehalogenase).

Primary Applications:

  • Proof-of-Concept (PoC): Validating the "degradability" of a specific Target Protein of Interest (POI) before investing in custom PROTAC synthesis.

  • E3 Ligase Validation: Confirming that the VHL E3 ligase machinery is active and capable of degradation in a specific cell line.

  • Chemical Knockdown: Inducing acute, reversible (at the population level) degradation of HaloTag-fused proteins for phenotypic study.

Chemical Identity & Properties

PropertySpecification
Common Name VHL Ligand-Linker Conjugate 11
Synonyms (S,R,S)-AHPC-(C3-PEG)2-C6-Cl; HaloPROTAC-11
Chemical Structure VHL Ligand (AHPC) — Linker (PEG/Alkyl) — Chloroalkane (HaloTag Ligand)
Molecular Weight ~724.3 Da
Solubility DMSO (> 50 mg/mL); Ethanol (Low)
Storage -80°C (Solid/Solution), protect from light.[2][3] Avoid freeze-thaw cycles.
Mechanism Heterobifunctional Degrader (Covalent binding to HaloTag; Non-covalent to VHL)
Mechanism of Action

VHL Conjugate 11 functions by inducing the formation of a ternary complex between the VHL E3 Ligase and the HaloTag-POI fusion .

  • VHL Recruitment: The AHPC motif binds the VHL E3 ligase.

  • Target Capture: The Chloroalkane motif covalently reacts with the Aspartate nucleophile in the HaloTag active site.

  • Ubiquitination: The proximity allows E2 enzymes to transfer ubiquitin to surface lysines on the POI.

  • Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.[4][5]

MOA cluster_ternary Ternary Complex VHL VHL E3 Ligase Conj11 VHL Conjugate 11 (Linker) VHL->Conj11 Non-covalent Binding Ub Ubiquitin VHL->Ub Recruits E2 HaloPOI HaloTag-POI (Target) Conj11->HaloPOI Covalent Bond (Cl-) Proteasome 26S Proteasome HaloPOI->Proteasome Recognition Ub->HaloPOI Poly-ubiquitination Degradation Peptide Fragments Proteasome->Degradation Proteolysis

Figure 1: Mechanism of Action for VHL Conjugate 11 mediated degradation of HaloTag-fused proteins.

Experimental Design Strategy

A. Construct Design (The Target)

To use Conjugate 11, your POI must be expressed as a fusion protein.

  • N-term vs. C-term: Clone the POI with HaloTag at both N- and C-termini (e.g., Halo-POI and POI-Halo). Degradation efficiency often depends on the orientation and available surface lysines.

  • Linker Length: Include a short flexible linker (e.g., GGGGS) between HaloTag and POI to prevent steric clash.

B. Controls (Critical for Trustworthiness)

Every experiment must include these controls to rule out artifacts:

  • Vehicle Control: DMSO only (establishes baseline expression).

  • Negative Control Compound: Use VHL Ligand (VH032) alone or HaloTag Ligand (Chloroalkane) alone. These compete for binding but do not bridge the proteins.

  • Proteasome Inhibitor: Co-treatment with Epoxomicin (100 nM) or MG132 (10 µM) to prove degradation is proteasome-dependent.

  • Neddylation Inhibitor: MLN4924 (1 µM) to confirm Cullin-RING ligase dependence.

Detailed Protocol: Biological Evaluation

Materials Required
  • VHL Conjugate 11: Prepare 10 mM stock in anhydrous DMSO. Aliquot and store at -80°C.

  • Cell Line: HeLa, HEK293, or target-relevant line stably/transiently expressing HaloTag-POI.

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitors.

  • Western Blot Reagents: Anti-HaloTag antibody (Promega) or Anti-POI antibody.

Step-by-Step Workflow
Phase 1: Dose-Response Experiment (DC50 Determination)

Objective: Determine the potency (DC50) and maximum degradation (Dmax).

  • Seeding: Seed cells (e.g., 2 x 10^5 cells/well in 6-well plate) and allow to adhere overnight.

  • Transfection (if transient): Transfect HaloTag-POI plasmid. Incubate 24h.

  • Treatment:

    • Prepare serial dilutions of VHL Conjugate 11 in media.

    • Recommended Range: 0 nM (DMSO), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

    • Note: High concentrations (>10 µM) often show the "Hook Effect" (reduced degradation due to binary complex saturation).

  • Incubation: Treat cells for 16–24 hours .

  • Harvest: Wash with ice-cold PBS. Lyse cells on ice. Collect supernatant.

  • Analysis: Perform Western Blot. Normalize POI signal to Loading Control (e.g., GAPDH/Actin).

Phase 2: Time-Course Experiment

Objective: Determine the kinetics of degradation.

  • Setup: Seed multiple wells for different time points.

  • Treatment: Treat all wells with the optimal concentration found in Phase 1 (typically 100 nM – 500 nM ).

  • Harvest: Collect samples at t = 0, 2h, 4h, 8h, 16h, 24h.

  • Analysis: Western Blot.

Data Analysis & Calculation

Calculate degradation percentage: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">



Plot % Degradation vs. Log[Concentration] to derive DC50 (concentration at 50% degradation).

Troubleshooting & Optimization

ObservationPossible CauseCorrective Action
No Degradation 1. POI Lysine deficiency.2. Steric hindrance.3. VHL inactive in cell line.1. Try different fusion terminus (N- vs C-term).2. Test VHL levels in cell line.3. Use a longer linker variant (if available) or check HaloTag expression.
Hook Effect Concentration too high.Reduce max concentration. The Hook Effect is a hallmark of genuine PROTAC mechanics; confirm it by lowering dose.
Cytotoxicity Off-target effects or DMSO toxicity.Keep DMSO < 0.5%. Verify cell viability (CellTiter-Glo) alongside degradation assay.
Partial Degradation Rapid resynthesis of POI.Add Cycloheximide (CHX) to block synthesis during treatment (distinguishes degradation from synthesis inhibition).

Synthesis Note (If using as a Chemical Scaffold)

Warning: VHL Conjugate 11 is primarily a tool compound. However, if you intend to modify it: The Chloroalkane group is highly specific for HaloTag. It is not a standard "click" handle (like Azide/Alkyne) for coupling to other small molecules.

  • To make a custom PROTAC: Do not use Conjugate 11. Instead, purchase VHL Ligand-Linker-Azide (e.g., VHL-PEG3-N3) or VHL-Linker-Acid .

  • To use Conjugate 11 chemically: The only viable reaction is the displacement of the Chloride, but this requires harsh conditions not suitable for the complex VHL ligand. Stick to its use as a HaloPROTAC.

References

  • Buckley, D. L., et al. (2015). "HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins." ACS Chemical Biology.

  • MedChemExpress (MCE). "VHL Ligand-Linker Conjugates 11 Product Datasheet." MCE Catalog.

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.

  • Maniaci, C., & Ciulli, A. (2019). "Bifunctional PROTACs for Targeted Protein Degradation: Characterization and Pharmacology." Current Opinion in Chemical Biology.

Sources

Application Note: High-Fidelity In Vitro Ubiquitination of VHL Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Von Hippel-Lindau (VHL) tumor suppressor is the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL).[1] In the context of Targeted Protein Degradation (TPD), VHL is a premier E3 ligase recruited by Proteolysis Targeting Chimeras (PROTACs) to ubiquitinate and degrade neo-substrates.[2]

While cellular assays (e.g., HiBiT, Western Blot) confirm degradation, they cannot distinguish between direct ubiquitination and indirect downstream effects. A cell-free, reconstituted in vitro ubiquitination assay is the gold standard for validating the catalytic mechanism of a PROTAC. This protocol details the assembly of a functional CRL2^VHL system to monitor the ubiquitination of a target protein (or HIF-1


 peptide) with high kinetic fidelity.
The Mechanistic Cascade

The assay reconstitutes the native ubiquitination cascade:

  • E1 Activation: UBA1 activates Ubiquitin (Ub) using ATP.[2][3]

  • E2 Conjugation: Activated Ub is transferred to an E2 enzyme (specifically the UBE2D/UbcH5 family for VHL).

  • E3 Ligation: The VHL complex (VHL-ElonginB-ElonginC-Cullin2-Rbx1) recruits the Ub-charged E2.[2][4]

  • Substrate Transfer: The PROTAC induces a ternary complex (VHL-PROTAC-Substrate), facilitating nucleophilic attack by the substrate's lysine onto the E2~Ub thioester.

VHL_Ubiquitination_Pathway ATP ATP + Ub E1 E1 (UBA1) ATP->E1 Activation E2 E2 (UBE2D/UbcH5) E1->E2 Thioester Transfer VHL CRL2-VHL Complex (E3 Ligase) E2->VHL Recruitment PROTAC PROTAC VHL->PROTAC Ub_Substrate Poly-Ub Substrate (Degradation Signal) VHL->Ub_Substrate Ub Transfer Substrate Substrate (e.g., BRD4) PROTAC->Substrate Substrate->Ub_Substrate

Figure 1: The reconstituted enzymatic cascade for VHL-mediated ubiquitination.

Experimental Design & Reagents

Critical Reagent Selection (Expertise)

Success relies on the purity and stoichiometry of the protein components.

ComponentRecommended ReagentRationale & "Pro-Tips"
E1 Enzyme Recombinant Human UBA1 (100 nM)The universal activator. Use untagged if possible to avoid steric clash, though His-tagged is acceptable.
E2 Enzyme UBE2D3 (UbcH5c) or UBE2D2 (UbcH5b)Critical: VHL cooperates specifically with the UbcH5 family for efficient chain initiation. Do not use Cdc34 (UBE2R1) as it is kinetically inferior for VHL initiation [1].
E3 Ligase VHL Pentameric ComplexMust contain: VHL, Elongin B, Elongin C, Cullin 2, Rbx1 .[5] Binary VHL/EloBC is insufficient for catalysis; Cullin2/Rbx1 is required for E2 recruitment [2].
Ubiquitin Wild Type (WT) UbiquitinUse Methylated-Ub to study mono-ubiquitination or K48R/K63R mutants to dissect chain linkage specificity.
Energy Source Mg-ATP (5 mM)Mg²⁺ is an essential cofactor. Ensure pH is buffered to preventing ATP hydrolysis acidification.
Substrate Purified Target (e.g., BRD4 bromodomain)Ensure the protein buffer is free of primary amines (Tris) if using NHS-ester labeling, though Tris is fine for the reaction buffer itself.
Buffer Composition (Self-Validating System)

The buffer must balance the requirements of three distinct enzymes.

  • Base: 20 mM HEPES (pH 7.5) or 50 mM Tris-HCl (pH 7.5).

  • Salt: 150 mM NaCl (Physiological ionic strength prevents non-specific aggregation).

  • Reducing Agent: 1 mM DTT or TCEP (Essential to keep the active site Cysteines of E1, E2, and Rbx1 reduced).

  • Cofactor: 5-10 mM MgCl₂.

  • Additive: 0.05% Tween-20 (Prevents PROTAC from adhering to plasticware—critical for hydrophobic degraders).

Detailed Protocol: VHL-PROTAC Ubiquitination[7][8]

Phase 1: Preparation (T minus 30 mins)
  • Thaw Reagents: Thaw all protein components on ice. Rapidly thaw ATP and immediately place on ice.

  • Prepare 5X Reaction Buffer:

    • 100 mM HEPES pH 7.5

    • 25 mM MgCl₂

    • 5 mM DTT (Add fresh!)

  • Prepare 10X PROTAC Stocks: Dilute PROTACs in reaction buffer (max DMSO final concentration < 1%).

    • Note: Include a "Hook Effect" control (high concentration, e.g., 10-50 µM) where binary complexes outcompete ternary complexes, inhibiting ubiquitination.

Phase 2: Reaction Assembly (Time 0)

Perform all steps on ice until incubation starts.

Step 1: The "Enzyme Mix" (2X) Combine E1, E2, VHL Complex, and Ubiquitin.

  • E1: 100 nM final

  • E2 (UbcH5c): 1 µM final

  • VHL Complex: 200 nM final

  • Ubiquitin: 50 µM final

Step 2: The "Substrate Mix" (2X) Combine Substrate and PROTAC.

  • Substrate: 1 µM final

  • PROTAC: Titration (e.g., 10 nM – 10 µM)

Step 3: Initiation

  • Aliquot 10 µL of Substrate Mix into PCR tubes or a 384-well low-volume plate.

  • Add 10 µL of Enzyme Mix .

  • Start Reaction: Add 2.5 µL of 50 mM ATP (5 mM final).

  • Mix by gentle pipetting. Spin down briefly.

Phase 3: Incubation & Kinetics
  • Temperature: Incubate at 30°C or 37°C. (RT is acceptable but slower).

  • Time Points:

    • Kinetic Mode: 0, 10, 30, 60, 90 minutes.

    • Endpoint Mode: 60 minutes.

Phase 4: Termination & Readout

Method A: Western Blot (Qualitative/Semi-Quantitative)

  • Quench: Add 4X LDS Sample Buffer + Reducing Agent. Boil at 95°C for 5 mins.

  • Run: SDS-PAGE (4-12% Gradient Gel).

  • Blot: Probe for Substrate .

    • Signal: You will see a "laddering" or "smear" shifting the substrate to a higher molecular weight.

    • Validation: The unmodified substrate band should deplete as the smear appears.

Method B: Fluorescence Polarization (High Throughput)

  • Requires: Fluorescently labeled HIF-1

    
     peptide (FAM-HIF1
    
    
    
    ).
  • Principle: As Ub chains add to the peptide, molecular weight increases, tumbling slows, and FP (mP) increases.

  • Readout: Real-time measurement in a plate reader.

Workflow Visualization

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Assembly cluster_incubation Phase 3: Reaction cluster_analysis Phase 4: Analysis Reagents Thaw Reagents on Ice (E1, E2, VHL, Ub, Substrate) Mix_A Mix A: E1 + E2 + VHL + Ub Reagents->Mix_A Mix_B Mix B: Substrate + PROTAC Reagents->Mix_B Buffer Prepare 5X Buffer (+ Fresh DTT) Buffer->Mix_A Combine Combine A + B Mix_A->Combine Mix_B->Combine ATP Add ATP (Start) Combine->ATP Incubate Incubate 37°C (0 - 90 mins) ATP->Incubate Quench Quench (SDS Buffer) Incubate->Quench Readout Western Blot / FP Quench->Readout

Figure 2: Step-by-step experimental workflow for the VHL in vitro ubiquitination assay.

Troubleshooting & Controls (Trustworthiness)

A robust assay requires controls to prove the signal is genuine ubiquitination and not aggregation or non-specific binding.

Control ConditionExpected ResultInterpretation of Failure
No ATP No UbiquitinationContamination of reagents with pre-charged E2 or ATP.
No PROTAC No UbiquitinationNon-specific sticking of VHL to substrate (Artifact).
No E3 (VHL) No UbiquitinationE2 is non-specifically ubiquitinating the substrate (rare with UbcH5).
PROTAC Excess (>50 µM) Reduced UbiquitinationThe Hook Effect. If signal increases at high dose, the mechanism is likely non-specific aggregation, not true PROTAC ternary complex formation.

Common Pitfall: VHL Instability The VHL complex is thermally unstable.

  • Solution: Always keep the VHL stock at -80°C. Aliquot into single-use volumes. Never vortex; mix by gentle flicking.

Common Pitfall: E2 Autoubiquitination UbcH5 family enzymes are highly active and can autoubiquitinate if left too long.

  • Solution: Keep reaction times under 90 minutes. Use a "No Substrate" control lane to identify bands corresponding to E2-Ub chains.

References

  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. Link

  • Iwai, K., et al. (1999). Identification of the von Hippel-Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex.[4][6][7][8][9] Proceedings of the National Academy of Sciences. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC-cooperative recognition for selective protein degradation. Nature Chemical Biology. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

Sources

Application Note: Cell Permeability Assessment of (S,R,S)-AHPC-(C3-PEG)2-C6-Cl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

(S,R,S)-AHPC-(C3-PEG)2-C6-Cl (often cataloged as VHL Ligand-Linker Conjugate 11) is a bifunctional chemical tool designed for Targeted Protein Degradation (TPD) . It serves as a "HaloPROTAC," bridging an endogenous E3 ubiquitin ligase (VHL) and a target protein fused to a HaloTag®.[1][2]

The Permeability Paradox

While the Von Hippel-Lindau (VHL) ligand—(S,R,S)-AHPC—provides exquisite specificity for the VHL E3 ligase, it possesses high polarity due to its hydroxyproline core. This often results in lower passive membrane permeability compared to Cereblon (CRBN) ligands (e.g., pomalidomide). Consequently, verifying the cell permeability of (S,R,S)-AHPC-(C3-PEG)2-C6-Cl is a critical "Go/No-Go" step before utilizing it in complex degradation assays.

This guide details three orthogonal protocols to validate the permeability of this specific molecule:

  • Functional Permeability: HaloTag-POI Degradation Assay (The "Gold Standard" for efficacy).

  • Intracellular Engagement: NanoBRET™ Target Engagement (Quantifying cytosolic VHL binding).

  • Passive Diffusion: PAMPA (Physicochemical profiling).

Mechanism of Action & Workflow

The molecule must cross the plasma membrane, covalently bind the HaloTag-fusion protein via the chloroalkane (C6-Cl) handle, and simultaneously recruit VHL via the AHPC motif.

HaloPROTAC_Mechanism Extracellular Extracellular Space Molecule (S,R,S)-AHPC-(C3-PEG)2-C6-Cl Extracellular->Molecule Membrane Plasma Membrane (Barrier) Intracellular Cytosol/Nucleus Membrane->Intracellular Rate Limiting Step Intracellular->Molecule Molecule->Membrane Passive Diffusion HaloTag HaloTag-POI (Target) Molecule->HaloTag Covalent Binding (Cl-Alkane) VHL Endogenous VHL (E3 Ligase) Molecule->VHL Reversible Binding (AHPC) Ternary Ternary Complex (VHL-Linker-HaloTag) HaloTag->Ternary VHL->Ternary Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation E3 Ligase Activity

Figure 1: Mechanism of Action. The molecule acts as a "chemical inducer of proximity." Permeability is the kinetic bottleneck (red node).

Protocol A: Functional Permeability (HaloTag Degradation)

Objective: Confirm the molecule permeates the cell and successfully bridges VHL to a target. This is the most biologically relevant readout.

Materials
  • Cell Line: HeLa or HEK293 stably expressing a HaloTag-GFP fusion (e.g., Nuclear-HaloTag-GFP or Cytosolic-HaloTag-GFP).

  • Compound: (S,R,S)-AHPC-(C3-PEG)2-C6-Cl (10 mM stock in DMSO).

  • Control: ent-HaloPROTAC (Enantiomer control; binds HaloTag but NOT VHL).

  • Readout: Flow Cytometry or High-Content Imaging.

Step-by-Step Methodology
  • Seeding: Plate HaloTag-GFP expressing cells (5,000 cells/well) in a 384-well black/clear-bottom plate. Incubate for 24 hours.

  • Treatment:

    • Prepare a 10-point dose-response curve of the test compound in Opti-MEM.

    • Range: 0 nM to 10 µM (Typical DC50 for VHL HaloPROTACs is 50–500 nM).

    • Vehicle Control: 0.1% DMSO.[3]

    • Negative Control: Treat parallel wells with the enantiomer control (ent-HaloPROTAC) at 1 µM.

  • Incubation: Incubate cells for 18–24 hours at 37°C, 5% CO2.

    • Note: VHL-mediated degradation is slower than CRBN; 4–6 hours may be insufficient for maximum effect.

  • Analysis:

    • Wash cells 1x with PBS.

    • Measure GFP fluorescence intensity (Ex 488 nm / Em 525 nm).

    • Normalize data to DMSO control (100% signal).

Interpretation
  • Permeable & Active: A dose-dependent decrease in GFP signal (Hook effect may be observed at >5 µM).

  • Permeability Issue: No degradation observed, but biochemical assays confirm VHL binding.

  • Hook Effect: Loss of degradation at high concentrations (e.g., 10 µM) confirms the molecule is entering the cell in excess, saturating both VHL and HaloTag independently.

Protocol B: Quantitative Intracellular Engagement (NanoBRET™)

Objective: Quantify the specific intracellular affinity of the molecule for VHL, independent of the HaloTag interaction. This distinguishes "permeability" from "degradation efficiency."

Principle

This is a Competitive Binding Assay . Cells express VHL fused to NanoLuc® Luciferase.[4] A cell-permeable fluorescent tracer (VHL Tracer) generates a BRET signal.[5] The test compound ((S,R,S)-AHPC-(C3-PEG)2-C6-Cl) competes with the tracer. If the compound enters the cell and binds VHL, the BRET signal decreases.

Materials
  • Assay System: Promega NanoBRET™ TE Intracellular E3 Ligase Assay (VHL).

  • Plasmid: pNanoLuc-VHL (or VHL-NanoLuc).[6]

  • Tracer: NanoBRET™ Tracer VHL (standard concentration: 0.5–1.0 µM).[6]

Workflow Diagram

NanoBRET_Workflow Step1 Step 1: Transfection Transfect HEK293 with NanoLuc-VHL plasmid (24 hours) Step2 Step 2: Treatment Add VHL Fluorescent Tracer + (S,R,S)-AHPC-(C3-PEG)2-C6-Cl (Serially Diluted) Step1->Step2 Step3 Step 3: Equilibration Incubate 2 hours @ 37°C (Permeability Time Window) Step2->Step3 Step4 Step 4: Measurement Add Substrate Read Donor (460nm) & Acceptor (618nm) Step3->Step4

Figure 2: NanoBRET Target Engagement Workflow. A decrease in BRET ratio indicates successful cellular entry and VHL binding.

Protocol Details
  • Transfection: Transfect HEK293 cells with NanoLuc-VHL DNA using FuGENE® HD. Plate into 96-well non-binding surface plates.

  • Tracer Addition: Add the VHL Tracer at the K_d_app concentration (previously determined, typically ~0.5 µM).

  • Compound Addition: Add (S,R,S)-AHPC-(C3-PEG)2-C6-Cl in a dilution series (e.g., 10 µM down to 1 nM).

  • Permeabilized Control (Critical): In a separate set of wells, add Digitonin (50 µg/mL) to permeabilize the membrane.

    • Logic: This removes the membrane barrier. Comparing the IC50 in Live cells vs. Permeabilized cells gives the Permeability Index .

  • Calculation:

    • Calculate mBRET Ratio = (Acceptor / Donor) * 1000.

    • Fit to a 4-parameter logistic curve to determine IC50.

Data Analysis: The Permeability Shift
ConditionIC50 (Apparent)Interpretation
Permeabilized Cells ~100–300 nMTrue biochemical affinity for VHL.
Live Cells ~200–500 nMHigh permeability (Shift < 3x).
Live Cells > 5 µMPoor Permeability (Shift > 10x).

Protocol C: PAMPA (Physicochemical Profiling)

Objective: Assess passive diffusion potential in a high-throughput, cell-free system. Note: This molecule has a molecular weight >700 Da. PAMPA may underestimate permeability if active transport is involved, but it serves as a good baseline.

  • System: Gentest™ Pre-coated PAMPA Plate System.

  • Preparation: Dilute compound to 10 µM in PBS (Donor well).

  • Incubation: 5 hours at Room Temperature.

  • Analysis: LC-MS/MS quantification of Donor and Acceptor wells.

  • Benchmark:

    • Low Permeability: < 1.0 × 10⁻⁶ cm/s (Common for VHL ligands).

    • High Permeability: > 10.0 × 10⁻⁶ cm/s.[7]

Troubleshooting & Optimization

Solubility Issues

The C6-Cl chain is lipophilic, while the AHPC is polar.

  • Symptom: Compound precipitation in aqueous media at >10 µM.

  • Solution: Ensure DMSO concentration is kept at 0.1–0.5%. Do not exceed 1% DMSO in live-cell assays as it permeabilizes membranes artificially.

Stability of the Chloroalkane
  • Risk: The alkyl chloride is reactive.

  • Storage: Store dry at -20°C. In solution (DMSO), it is stable for weeks at -20°C, but avoid repeated freeze-thaw cycles which can hydrolyze the chloride, rendering it inactive against HaloTag (though it will still bind VHL).

References

  • Buckley, D. L., et al. (2015). "HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins." ACS Chemical Biology.[1][2] Link

  • Riching, K. M., et al. (2018). "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology.[1][2] Link[2]

  • Promega Corporation. "NanoBRET™ TE Intracellular E3 Ligase Assays Technical Manual." Link

  • Lai, A. C., et al. (2016).[8] "Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL." Angewandte Chemie International Edition. Link

  • Foley, C. A., et al. (2020). "Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay." ACS Medicinal Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: VHL-PROTAC Linker Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of PEG Chain Length on VHL Conjugate Potency

Welcome to the PROTAC Optimization Hub

Role: Senior Application Scientist Status: Active Support Session

You are likely here because your VHL-recruiting PROTAC is failing to degrade its target, despite high affinity for both the Protein of Interest (POI) and VHL. In 80% of cases, the failure mode lies in the linker .

The linker is not a passive bridge; it is a thermodynamic lever. In VHL conjugates, the Polyethylene Glycol (PEG) chain length dictates three critical parameters:

  • Cooperativity (

    
    ):  The ability to form a stable Ternary Complex.[1]
    
  • Permeability: The ability to cross the cell membrane (influenced by Polar Surface Area).

  • Hook Effect: The propensity to form unproductive binary complexes at high concentrations.[2][3]

This guide provides the diagnostic frameworks and protocols to troubleshoot these variables.

Module 1: Troubleshooting Ternary Complex Formation

The Core Issue: The "Goldilocks" Zone

If your PROTAC binds VHL and the POI individually (


 is low) but fails to degrade, the linker is likely preventing the formation of the productive Ternary Complex (

is high).
  • Too Short: Steric clash between VHL and POI. The proteins physically repel each other.

  • Too Long: High entropic penalty. The "floppy" linker makes it energetically costly for the two proteins to find each other.

  • Optimal: The linker positions VHL and POI to create de novo Protein-Protein Interactions (PPIs), leading to Positive Cooperativity (

    
    ).
    
Diagnostic Diagram: The Cooperativity Landscape

The following diagram illustrates how linker length shifts the equilibrium between unproductive binary binding and productive ternary complex formation.

TernaryComplex cluster_impact Linker Length Impact on Cooperativity (α) POI Target Protein (POI) Binary_POI Binary Complex [POI-PROTAC] POI->Binary_POI Kd (Binary) VHL E3 Ligase (VHL) Binary_VHL Binary Complex [VHL-PROTAC] VHL->Binary_VHL Kd (Binary) PROTAC PROTAC (Linker) PROTAC->Binary_POI Kd (Binary) PROTAC->Binary_VHL Kd (Binary) Ternary Productive Ternary Complex [POI-Linker-VHL] Binary_POI->Ternary + VHL (Cooperativity α) Binary_VHL->Ternary + POI (Cooperativity α) Short Short Linker: Steric Clash (α < 1) Optimal Optimal Linker: New PPIs (α > 1) Long Long Linker: Entropic Cost (α ≈ 1)

Caption: The thermodynamic equilibrium of PROTAC action. Linker length directly influences the transition from Binary to Ternary complexes (Green Arrows) by modulating Cooperativity (


).
Protocol 1: TR-FRET Cooperativity Assay

Objective: Determine if your linker length allows for positive cooperativity (


).

Reagents:

  • Biotinylated VHL + Tb-Streptavidin (Donor).

  • His-tagged POI + Anti-His-d2 (Acceptor).

  • PROTAC titration series.[4]

Step-by-Step:

  • Binary

    
     Determination:  Titrate PROTAC against fixed VHL (10 nM) and fixed POI (10 nM) separately to establish baseline affinity.
    
  • Ternary Matrix: Prepare a plate with fixed VHL/Tb-Streptavidin (5 nM) and fixed POI/d2 (5 nM).

  • Titration: Add PROTAC in a 1:2 serial dilution (range: 10 µM down to 0.1 nM).

  • Readout: Measure TR-FRET ratio (665/620 nm).

  • Calculation: Fit the curve to derive ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    . Calculate Cooperativity Factor (
    
    
    
    ):
    
    
    [1]
    • 
      :  Positive cooperativity (Good linker).
      
    • 
      :  Negative cooperativity (Linker too short/clashing).
      

Module 2: Cellular Potency & The Hook Effect

The Core Issue: Permeability vs. Entropy

A common frustration: “My biochemical assay shows wonderful ternary complex formation, but the compound is dead in cells.”

Root Cause Analysis:

  • Permeability: PEG chains are hydrophilic. Extending a PEG linker beyond 3-5 units significantly increases TPSA (Topological Polar Surface Area). If TPSA > 140 Ų, cell penetration drops drastically.

  • The Hook Effect: In cellular assays, high concentrations of PROTAC saturate both VHL and POI individually, preventing them from meeting. This is exacerbated by long linkers which have slower association kinetics due to entropy.

Data Summary: PEG Length Impact on VHL Potency

Based on VHL-BET degrader datasets (e.g., MZ1 derivatives)

PEG UnitsApprox. AtomsCooperativity (

)
PermeabilityCellular DC50Diagnosis
0-1 2-5< 0.5 (Negative)HighInactiveToo Short: Steric Clash prevents complex.
2-4 8-14> 2.0 (Positive)Moderate< 50 nM Optimal: "Goldilocks" zone.
5-8 17-26~ 1.0 (Neutral)Low> 500 nMSub-optimal: Entropic penalty + Permeability issues.
> 8 > 26~ 1.0Very LowInactiveToo Long: Poor uptake + Hook effect risk.
Protocol 2: The "Hook Effect" Check (In-Cell Western)

Objective: Distinguish between permeability failure and the Hook Effect.

Step-by-Step:

  • Seed Cells: HEK293 or HeLa cells at 10,000 cells/well in 96-well plates.

  • Dose Response: Treat with PROTAC for 18 hours. Crucial: Use a wide range (1 nM to 100 µM ).

  • Fix & Stain: Fix with 4% PFA. Permeabilize. Stain with Primary Antibody (POI) and IRDye Secondary.

  • Analysis: Plot Signal vs. Log[Concentration].

    • Sigmoidal Curve: Standard degradation.

    • U-Shape (Bell Curve): Hook effect observed at high concentrations.[2][3]

    • Flat Line: Permeability issue or inability to form ternary complex.

Module 3: Linker Chemistry FAQs

Q: Why use PEG instead of Alkyl chains?

A: Solubility. VHL ligands (hydroxyproline derivatives) and many warheads are hydrophobic. An all-alkyl linker often leads to compound precipitation or aggregation in media. PEG improves the physicochemical profile (LogD) but sacrifices some permeability if too long.

  • Recommendation: If PEG-3 is permeable but weak, and PEG-5 is potent but impermeable, try a mixed linker (e.g., PEG-Alkyl hybrid) or rigidify the linker (piperazines) to reduce the entropic penalty.

Q: How do I know if my linker is "too floppy"?

A: Compare the


 of your ternary complex (via ITC or SPR) to the binary binding. If the enthalpy (

) is favorable but entropy (

) is highly unfavorable, your linker is too flexible.
  • Solution: Introduce rigidity.[5][][7] Replace a PEG unit with a piperidine or phenyl ring to pre-organize the linker conformation.

References

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

    • Significance: The seminal paper defining the structural basis of cooperativity in VHL-PROTACs (MZ1), demonstrating how linker length and folding enable specific VHL-POI interactions.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[1][2][5][][8][9][10] Molecular BioSystems.[2] [Link]

    • Significance: Early foundational work establishing the relationship between linker length (16 atoms optimal in this specific VHL-ER context)
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[11] [Link]

    • Significance: A comprehensive review of "Linkerology," discussing PEG vs. Alkyl choices and the physicochemical trade-offs in PROTAC design.
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

    • Significance: Demonstrates the "Hook Effect" in VHL-PROTACs and establishes the kinetic parameters for efficient degrad

Sources

Technical Support Center: Enhancing Cellular Uptake of AHPC-Based VHL Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the cellular uptake of (S,R,S)-AHPC-based Von Hippel-Lindau (VHL) conjugates, a critical component in the development of potent Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.

Introduction

(S,R,S)-AHPC is a widely utilized ligand for the VHL E3 ubiquitin ligase, forming the cornerstone of many PROTACs designed to hijack the ubiquitin-proteasome system for targeted protein degradation.[1] The efficacy of these conjugates is fundamentally dependent on their ability to cross the cell membrane and reach their intracellular targets. However, the inherent physicochemical properties of these molecules, such as high molecular weight and a large polar surface area, often lead to poor cell permeability, posing a significant hurdle in their development.[2][3][4] This guide is designed to provide you with the expertise and field-proven insights to overcome these challenges and enhance the cellular uptake of your AHPC-based VHL conjugates.

The VHL-Mediated Ubiquitination Pathway

The von Hippel-Lindau (VHL) protein is a key component of a multi-subunit E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing.[5][6] This complex targets the alpha-subunit of the hypoxia-inducible factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions.[7] PROTACs containing an AHPC-based VHL ligand effectively hijack this natural process to degrade a protein of interest.

VHL_Pathway cluster_0 Ubiquitin-Proteasome System E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub VHL_complex VHL E3 Ligase (with AHPC-PROTAC) E2->VHL_complex Recruits Ternary_complex Ternary Complex (POI-PROTAC-VHL) VHL_complex->Ternary_complex Ub Ubiquitin Ub->E1 ATP-dependent activation POI Protein of Interest (POI) POI->Ternary_complex Ub_POI Polyubiquitinated POI Ternary_complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: VHL-mediated ubiquitination and degradation pathway hijacked by an AHPC-based PROTAC.

Troubleshooting Guide: Poor Cellular Uptake of AHPC-Based VHL Conjugates

This section provides a structured approach to diagnosing and resolving common issues encountered during the experimental use of AHPC-based VHL conjugates.

Problem Potential Cause(s) Recommended Solution(s) & Experimental Validation
Low or no target degradation despite high binding affinity to VHL and the target protein. Poor Cell Permeability: The conjugate's physicochemical properties (high molecular weight, large polar surface area, number of hydrogen bond donors/acceptors) hinder its ability to cross the cell membrane.[2][3][4]1. Optimize Physicochemical Properties: - Amide-to-Ester Substitution: Replace amide bonds in the linker or at the warhead junction with esters to reduce polarity and improve permeability.[8][9] - Linker Optimization: Systematically modify the linker length and composition. Shorter, more rigid, or hydrophobic linkers can sometimes improve permeability.[10][11][12] However, PEG linkers, while increasing polarity, can sometimes improve solubility.[11] 2. Experimental Validation: - Cellular Uptake Assays: Use techniques like HPLC-MS/MS or fluorescence-based methods to quantify the intracellular concentration of the conjugate.[13][14][15] - NanoBRET®/HiBiT Assays: Employ cellular target engagement assays to determine if the conjugate is reaching its intracellular target.[16][17]
Inconsistent results between different cell lines. Differential Expression of Solute Carrier (SLC) Transporters: Cell lines may have varying expression levels of SLC transporters that can actively transport PROTACs into the cell.[18][19][20] Low VHL Expression: The chosen cell line may have insufficient levels of the VHL E3 ligase for efficient degradation.[21]1. Characterize Cell Lines: - SLC Transporter Profiling: Use qPCR or proteomics to determine the expression profile of common SLC transporters in your cell lines of interest. - VHL Expression Analysis: Confirm VHL expression levels via Western blot or qPCR. 2. Experimental Controls: - Use a panel of cell lines: Test your conjugate in multiple cell lines with known transporter and VHL expression levels. - Transporter Inhibition Studies: Use known SLC transporter inhibitors to see if they affect the uptake of your conjugate.
High off-target toxicity observed at effective concentrations. Non-specific Cellular Uptake and Accumulation: The conjugate may be accumulating in unintended cellular compartments or interacting with off-target proteins due to its physicochemical properties.[2][22]1. Enhance Specificity of Delivery: - Conjugation with Cell-Penetrating Peptides (CPPs): Attach your conjugate to a CPP to facilitate targeted delivery into the cell.[23][24][25] - Nanoparticle Formulation: Encapsulate the conjugate in lipid-based or polymeric nanoparticles to improve its pharmacokinetic profile and potentially target specific tissues or cell types.[26][27][28][29] 2. Experimental Validation: - Global Proteomics: Perform mass spectrometry-based proteomics to identify unintended protein degradation.[22] - Cell Viability Assays: Compare the toxicity of the free conjugate with the CPP-conjugated or nanoparticle-formulated version.
"Hook Effect" observed at lower than expected concentrations. Rapid Intracellular Accumulation: Efficient but uncontrolled cellular uptake can lead to high intracellular concentrations, resulting in the formation of non-productive binary complexes (PROTAC-target or PROTAC-VHL) that inhibit the formation of the productive ternary complex.[2][21][30]1. Modulate Delivery System: - Stimuli-Responsive Nanoparticles: Utilize nanoparticles designed to release the conjugate in response to specific triggers within the tumor microenvironment (e.g., pH, enzymes) for a more controlled release.[28][31] 2. Dose-Response Optimization: - Perform a broad dose-response curve: Carefully titrate the concentration of your conjugate to identify the optimal window for target degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties that influence the cell permeability of AHPC-based VHL conjugates?

A1: The cell permeability of AHPC-based VHL conjugates, like most PROTACs, is a complex interplay of several factors that often fall outside of traditional "drug-like" chemical space.[3][4] Key properties include:

  • Molecular Weight (MW): PROTACs typically have a high MW (>800 Da), which is a primary obstacle to passive diffusion across the cell membrane.[32]

  • Topological Polar Surface Area (TPSA): A large TPSA, due to the presence of multiple polar groups, hinders membrane permeability.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs contributes to poor permeability.[32]

  • Lipophilicity (LogP/LogD): While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor solubility and non-specific binding.[9][33]

  • Conformational Flexibility: The ability of a PROTAC to adopt a less polar, folded conformation in the non-polar environment of the cell membrane can significantly improve its permeability.[10]

Q2: How can I experimentally measure the cellular uptake of my AHPC-based VHL conjugate?

A2: Quantifying the intracellular concentration of your conjugate is crucial for understanding its structure-activity relationship. Several methods can be employed:

  • LC-MS/MS-based Quantification: This is a highly sensitive and quantitative method. Cells are incubated with the conjugate, followed by lysis and extraction of the compound for analysis by liquid chromatography-tandem mass spectrometry.[14]

  • Fluorescence-Based Methods:

    • Fluorescently Labeled Conjugates: The conjugate can be synthesized with a fluorescent tag. Cellular uptake can then be measured using flow cytometry or fluorescence microscopy.[15] However, it's important to ensure the tag doesn't significantly alter the compound's properties or that the signal isn't from a degraded, fluorescent fragment.

    • Fluorescent Probe Cellular Binding Assays: These assays use a fluorescently labeled probe that competes with your unlabeled conjugate for binding to the intracellular target, allowing for the determination of cellular binding affinity.[17]

  • Radiolabeled Compound Uptake Assays: Using a radiolabeled version of your conjugate provides a highly sensitive method for quantifying cellular uptake.[13][34]

Cell_Uptake_Workflow cluster_workflow Experimental Workflow for Assessing and Improving Cell Uptake Start Start: AHPC-VHL Conjugate PhysChem Characterize Physicochemical Properties (MW, TPSA, LogD) Start->PhysChem CellUptakeAssay Measure Cellular Uptake (LC-MS/MS, Fluorescence, etc.) PhysChem->CellUptakeAssay LowUptake Low Uptake? CellUptakeAssay->LowUptake TargetEngagement Assess Target Engagement (NanoBRET, Western Blot) LowUptake->TargetEngagement No Optimize Rational Design & Optimization: - Linker Modification - Amide-to-Ester Swap - CPP Conjugation - Nanoparticle Formulation LowUptake->Optimize Yes NoEngagement Insufficient Engagement? TargetEngagement->NoEngagement NoEngagement->Optimize Yes End End: Optimized Conjugate NoEngagement->End No Optimize->PhysChem Re-evaluate

Caption: A generalized workflow for evaluating and enhancing the cellular uptake of AHPC-based VHL conjugates.

Q3: Can conjugation to a cell-penetrating peptide (CPP) or formulation in a nanoparticle negatively impact the ternary complex formation?

A3: This is a critical consideration. While CPPs and nanoparticles can significantly enhance cellular delivery, they can also introduce steric hindrance that may interfere with the formation of the productive ternary complex (Target-PROTAC-VHL).[23][24][25]

  • For CPP Conjugates: The linker used to attach the CPP to the PROTAC is crucial. A cleavable linker that releases the PROTAC upon entering the cell can mitigate this issue.

  • For Nanoparticle Formulations: The release kinetics of the PROTAC from the nanoparticle within the cell is a key parameter. A rapid and efficient release is necessary for the PROTAC to be available for target and VHL binding.[26][27][28]

It is essential to experimentally validate that the modified delivery strategy does not abrogate the conjugate's ability to induce target degradation using in vitro degradation assays (e.g., Western blotting) and ternary complex formation assays.

Q4: My AHPC-based VHL conjugate is stable in buffer but appears to be rapidly cleared from cells. What could be the reason?

A4: Rapid clearance from cells, despite stability in simple buffers, can be due to several cellular processes:

  • Efflux Pumps: The conjugate may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport xenobiotics out of the cell.

  • Metabolic Instability: The intracellular environment contains a host of metabolic enzymes that can modify and inactivate the conjugate.[35]

  • Lysosomal Trapping: If the conjugate enters the cell via endocytosis, it may be trapped in lysosomes and subsequently degraded.[26]

To investigate this, you can perform efflux pump inhibition studies, analyze the metabolic stability of your conjugate in cell lysates or microsomes, and use lysosomal inhibitors to see if they increase the intracellular concentration of your compound.

References

  • Benchchem. (n.d.). How to address off-target effects of VHL Ligand 8-based PROTACs.
  • Foley, C. A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2025). (PDF) Nanoparticle‐Mediated Targeted Protein Degradation: An Emerging Therapeutics Technology.
  • PubMed. (2024). Discovery of novel penetrating peptides able to target human leukemia and lymphoma for enhanced PROTAC delivery.
  • ACS Publications. (2025). Degraders on Demand: Engineering Smart Nanocarriers for PROTAC Delivery | Molecular Pharmaceutics.
  • CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (2025).
  • Promega Connections. (2022). PROTACs: Just the FAQs.
  • bioRxiv. (2024). Nanoparticle-mediated delivery of peptide-based degraders enables targeted protein degradation.
  • Domainex. (2024). Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability.
  • PMC. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
  • Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues - Blog.
  • ACS Publications. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein. (n.d.).
  • ChemRxiv. (n.d.). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity.
  • MDPI. (2025). Recent Advances in Nanomedicine: Cutting-Edge Research on Nano-PROTAC Delivery Systems for Cancer Therapy.
  • Dove Medical Press. (2025). Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application.
  • Are you building an effective protein degrader? 4 questions to ask yourself to find out. (2021).
  • Taylor & Francis. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • PMC. (n.d.). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells.
  • Wikipedia. (n.d.). Ubiquitin ligase.
  • PMC. (n.d.). The Peptide PROTAC Modality: A New Strategy for Drug Discovery.
  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation.
  • ACS Publications. (2021). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters.
  • PMC. (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation.
  • Current strategies for improving limitations of proteolysis targeting chimeras. (2023).
  • ACS Publications. (2025). Advances in Peptide-Based Chimeric Strategies for Targeted Protein Degradation | Journal of Medicinal Chemistry.
  • Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs. (2025).
  • ACS Publications. (2025). Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation | Journal of Medicinal Chemistry.
  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Off-Target Effects with VHL-Recruiting PROTACs.
  • Frontiers. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation.
  • PubMed. (2005). Structure and mechanism of the alkyl hydroperoxidase AhpC, a key element of the Mycobacterium tuberculosis defense system against oxidative stress.
  • Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges.
  • PMC. (n.d.). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation.
  • MDPI. (2025). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation.
  • Benchchem. (n.d.). Troubleshooting "PROTAC ER Degrader-2" in vivo delivery.
  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • PMC. (2020). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics.
  • DOJINDO LABORATORIES. (n.d.). Cellular Uptake Assay Data Collection.
  • PubMed. (2005). Crystal structure of alkyl hydroperoxide-reductase (AhpC) from Helicobacter pylori.
  • PubMed. (2014). Structure, mechanism and ensemble formation of the alkylhydroperoxide reductase subunits AhpC and AhpF from Escherichia coli.
  • (S,R,S)-AHPC - Product Data Sheet. (n.d.).
  • Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs. (2024).
  • PubMed - NIH. (2008). Substrate specificity and redox potential of AhpC, a bacterial peroxiredoxin.
  • Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs. (2024).
  • VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. (2025).
  • Mechanisms of resistance to VHL loss-induced genetic and pharmacological vulnerabilities. (2025).

Sources

Executive Summary & Compound Identification

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support – Chemical Biology & DMPK Division Subject: Technical Guide: Stability Assessment of VHL Conjugate 11 in Plasma Assays

Welcome to the VHL Conjugate Technical Support Center. Based on your inquiry regarding VHL Conjugate 11 , you are likely working with one of two common entities in the targeted protein degradation (TPD) field:

  • The "ACBI2" Precursor (Compound 11): A specific, high-profile VHL-based PROTAC intermediate (SMARCA2 degrader) noted for its optimized linker and improved metabolic stability compared to earlier phenolic esters (Ref. 1, 2).

  • Commercial VHL-Linker Conjugate 11: A synthetic building block (often CAS 1835705-61-7 or similar catalog items) consisting of the VHL ligand (VH032 derivative) attached to a PEG/Alkyl linker, used for "clicking" to a target warhead.

Core Issue: While the VHL ligand core (VH032) is generally robust, "Conjugate 11" variants often face stability challenges in rodent plasma due to high carboxylesterase activity, which can cleave ester-based linkers or specific amide bonds that are stable in human plasma.

This guide provides a self-validating workflow to troubleshoot stability issues, distinguishing between true metabolic instability and assay artifacts .

Diagnostic Workflow: Why is my Conjugate Degrading?

Use this logic flow to pinpoint the source of instability.

Stability_Workflow Start Start: Conjugate 11 Loss in Plasma Check_Species Step 1: Check Species (Mouse vs. Human) Start->Check_Species Rapid_Mouse Rapid Loss in Mouse Stable in Human? Check_Species->Rapid_Mouse Yes Check_Linker Step 2: Analyze Linker Chemistry Check_Species->Check_Linker No (Unstable in both) Rapid_Mouse->Check_Linker Ester_Bond Contains Ester/Carbonate? Check_Linker->Ester_Bond Yes Amide_Ether Amide/Ether Only? Check_Linker->Amide_Ether No Result_Esterase Diagnosis: Species-Specific Esterase Hydrolysis Ester_Bond->Result_Esterase Check_Temp Step 3: Check Assay Temp/pH Amide_Ether->Check_Temp Result_Retro Diagnosis: Retro-Michael (If Maleimide present) Check_Temp->Result_Retro pH > 7.4 or Thiol present Result_Ox Diagnosis: Oxidative Metabolism (Requires NADPH?) Check_Temp->Result_Ox Microsomes used? Result_Stable Diagnosis: Compound is Stable (Check Extraction Efficiency) Check_Temp->Result_Stable Recovery Low?

Figure 1: Diagnostic logic for identifying the root cause of VHL Conjugate 11 instability. High contrast nodes indicate critical decision points.

Troubleshooting Guide: Common Failure Modes

Issue A: Rapid Degradation in Mouse Plasma (t½ < 30 min) vs. Stable in Human
  • The Science: Rodent plasma contains high levels of carboxylesterases (e.g., Ces1c) that are absent or less active in human plasma. If your "Conjugate 11" version contains an ester linkage (often used to attach the linker to the VHL phenol), it will be cleaved rapidly in mice.

  • Verification:

    • Incubate in Heat-Inactivated Plasma (56°C for 30 min). If stability is restored, the degradation is enzymatic (esterase).

    • Add DPP (Diisopropyl fluorophosphate) or BNPP (esterase inhibitors) to the assay. If t½ increases, it is esterase-mediated.

  • Solution: Switch to an ether or amide linkage (as seen in the optimized "Compound 11" from the ACBI2 series) for in vivo studies (Ref. 1).

Issue B: Loss of Parent Compound but No Clear Metabolite
  • The Science: VHL ligands are highly lipophilic. "Instability" is often actually non-specific binding (NSB) to the assay plate or plasma proteins, resulting in poor extraction recovery.

  • Verification:

    • Perform a recovery check : Spike compound into plasma and immediately extract (T=0). Compare peak area to a solvent standard.

    • If recovery is < 70%, optimize extraction (use Acetonitrile:Methanol 1:1 with 0.1% Formic Acid).

Issue C: Degradation in Buffer/Media (Non-Enzymatic)
  • The Science: If your conjugate uses a Maleimide-Thiol linkage (common in "Conjugate 11" building blocks), it can undergo a Retro-Michael addition , releasing the free linker-ligand. This is pH and temperature-dependent.

  • Verification: Incubate in PBS (pH 7.4) at 37°C without plasma. If degradation occurs, the chemistry is unstable.

  • Solution: Hydrolyze the succinimide ring (post-conjugation) to "lock" the linkage or use "click" chemistry (Triazole) instead.

Standardized Protocol: Plasma Stability Assay

To ensure data integrity, follow this self-validating protocol. This method controls for the "Esterase Trap" common with VHL PROTACs.

Materials:

  • Test Compound (VHL Conjugate 11) - 10 mM DMSO stock.

  • Pooled Plasma (Mouse, Rat, or Human) - Na/K EDTA or Heparin.

  • Internal Standard (e.g., Tolbutamide or Propranolol).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard.

Protocol Steps:

StepActionCritical Technical Note
1. Prep Pre-warm plasma to 37°C in a water bath.Do not vortex vigorously; this can denature enzymes.
2. Spike Add Test Compound to plasma (Final conc: 1 µM, DMSO < 0.5%).1 µM is standard. Higher concentrations may saturate esterases, masking instability.
3. Incubation Incubate at 37°C with gentle shaking.Timepoints: 0, 15, 30, 60, 120, 240 min.
4. Sampling Remove 50 µL aliquots at each timepoint.T=0 is critical. Take this immediately after spiking.
5. Quench Add 200 µL Stop Solution (Ice-cold ACN + IS).The 1:4 ratio ensures protein precipitation.
6. Processing Centrifuge at 4,000 x g for 20 min at 4°C.Cold centrifugation minimizes further degradation.
7. Analysis Inject supernatant onto LC-MS/MS.Monitor for hydrolysis products (e.g., free VHL ligand mass).

Data Calculation:




Comparative Stability Data (Reference Values)

Use these values to benchmark your "Conjugate 11".

Compound ClassLinker TypeHuman Plasma t½Mouse Plasma t½Notes
VHL-Ester Conjugate Alkyl/PEG Ester> 240 min (Stable)< 10 min (Unstable) Classic "Species Gap". Unsuitable for mouse PK.
VHL-Amide Conjugate Alkyl/PEG Amide> 240 min> 240 minPreferred for in vivo use (e.g., ACBI2 precursor).
VHL-Ether Conjugate Alkyl Ether> 240 min> 240 minHighly stable. (Ref. 1)
Maleimide Conjugate Succinimide> 120 min> 120 minSusceptible to thiol exchange (Albumin binding).

Frequently Asked Questions (FAQs)

Q: My VHL Conjugate 11 is stable in microsomes but disappears in plasma. Why? A: Microsomal assays (LM/HLM) primarily test for CYP450-mediated oxidation (Phase I). They do not contain high levels of plasma esterases. If your compound fails in plasma but passes microsomes, it is almost certainly due to ester hydrolysis (a plasma-specific liability in rodents).

Q: Can I use "Conjugate 11" for in vivo mouse studies? A: Only if it is the Amide/Ether variant (like the ACBI2 precursor). If it is an early-generation Ester variant, it will hydrolyze before reaching the tumor, leading to a "disconnect" between PK (loss of PROTAC) and PD (no degradation). Recommendation: Perform a 1-hour PK snapshot in mice (IV) to confirm exposure before efficacy studies.

Q: What is the "Compound 11" mentioned in the Boehringer Ingelheim/Dundee papers? A: That refers to a specific VHL-based SMARCA2 degrader (precursor to ACBI2). It was designed specifically to overcome the plasma instability of earlier phenolic esters by using a 5-carbon alkyl linker attached via an ether/amide, resulting in excellent oral bioavailability and plasma stability (Ref. 1).

References

  • Farnaby, W., et al. (2019). Discovery of a Selective and Orally Bioavailable VHL-Recruiting PROTAC Achieves SMARCA2 Degradation in Vivo.Nature Communications , 10(1).

    • Key Insight: Describes the optimization of "Compound 11" to improve metabolic stability by modifying the linker
  • Frost, J., et al. (2016). Potent and Selective Chemical Probe of Hypoxic Signaling Downstream of HIF-α Hydroxylation via VHL Inhibition.Nature Communications , 7, 13312.

    • Key Insight: Establishes the baseline stability of the VH032 ligand core.
  • Goracci, L., et al. (2020).[1] Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.[1]Journal of Medicinal Chemistry , 63(20), 11615–11638.

    • Key Insight: Detailed analysis of linker metabolism (piperazine vs linear) in VHL PROTACs.

Disclaimer: This guide is for research purposes only. "Conjugate 11" nomenclature varies by vendor and publication; always verify the chemical structure (specifically the linker attachment) before scaling up.

Sources

Validation & Comparative

Efficacy Comparison: PEG2 vs. PEG4 Linkers in VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Dilemma

In the design of VHL-recruiting PROTACs, the choice between PEG2 (approx. 6–9 atoms, ~9 Å) and PEG4 (approx. 12–15 atoms, ~15 Å) is rarely about "longer is better." It is a calculated trade-off between reach and entropy .

  • PEG2 is the superior choice for shallow surface targets (e.g., BRD9) where a tight ternary complex induces positive cooperativity (

    
    ). It offers lower molecular weight and often better cell permeability.
    
  • PEG4 is the necessary standard for deep-pocket targets (e.g., ER

    
    , specific VHL Cys77 vectors) where the E3 and POI binding sites are sterically obstructed. It provides the necessary flexibility to span the gap but incurs a higher entropic penalty, often requiring higher binary affinity to compensate.
    

This guide analyzes the mechanistic divergences, provides head-to-head efficacy data, and outlines self-validating protocols for optimization.

Mechanistic Foundation: The Physics of Linker Length

The linker is not a passive tether; it is a thermodynamic lever. The efficacy difference between PEG2 and PEG4 is governed by the Ternary Complex Equilibria .

The "Reach vs. Entropy" Tug-of-War
  • PEG2 (Short/Rigid):

    • Entropic Advantage: Restricts the conformational space of the PROTAC. When the binary complex forms, the "search space" for the second protein is smaller, theoretically increasing the rate of ternary complex formation (

      
      ).
      
    • Risk: If the linker is 1 Å too short, it physically prevents the simultaneous binding of VHL and the POI, leading to a "dead" binary complex (steric clash).

  • PEG4 (Medium/Flexible):

    • Reach Advantage: Can span distances of ~15 Å, accommodating "sandwiched" protein interfaces or deep binding pockets.

    • Entropic Penalty: The flexible chain has high conformational entropy. Freezing this "floppy" linker into a rigid ternary complex costs free energy (

      
      ), which must be paid for by protein-protein interactions (PPIs).
      
Visualization: The Decision Logic

The following diagram illustrates the decision logic for selecting PEG2 vs PEG4 based on structural data.

LinkerLogic Start Start: Structural Analysis Distance Measure Distance (d) between Ligand Exit Vectors Start->Distance Short d < 10 Å Distance->Short Shallow Pockets Long d > 12 Å Distance->Long Deep Pockets PEG2_Path Select PEG2 Linker Short->PEG2_Path PEG4_Path Select PEG4 Linker Long->PEG4_Path Check_Coop Check Cooperativity (Alpha) PEG2_Path->Check_Coop PEG4_Path->Check_Coop Result_Pos Positive Cooperativity (High Potency) Check_Coop->Result_Pos Optimal Fit Result_Clash Steric Clash (No Degradation) Check_Coop->Result_Clash Linker too short

Caption: Decision workflow for PEG linker selection based on structural distance between E3 and POI exit vectors.

Comparative Analysis: PEG2 vs. PEG4

Physicochemical Properties

VHL ligands (e.g., VH032 derivatives) are already large (MW ~400-500 Da). Adding the linker and warhead pushes PROTACs "Beyond Rule of 5" (bRo5).

PropertyPEG2 Linker (approx)PEG4 Linker (approx)Impact on Drug Design
Atom Count (Backbone) 6–9 atoms12–15 atomsPEG4 allows greater separation but increases floppiness.
Added MW ~100 Da~200 DaPEG2 keeps total MW closer to the "permeability cliff" (approx 800-1000 Da).
TPSA (Polar Surface) LowerHigher (+ ~40 Ų)PEG4 increases TPSA, potentially reducing passive permeability unless intramolecular shielding occurs.
Solubility ModerateHighPEG4 significantly improves aqueous solubility, aiding formulation.
Efficacy Case Studies

Experimental data reveals that the "winner" is target-specific.

Case A: BRD9 Degradation (Shallow Target)
  • Source : J. Med. Chem. 2018 (VHL-based degraders).[1]

  • Observation : A direct comparison of PEG2 vs PEG4 analogues.

  • Outcome : PEG2 Superior.

    • The PEG2 variant (Compound 26) showed significantly faster and deeper degradation of BRD9 than the PEG4 variant (Compound 29).

    • Reasoning : BRD9 and VHL can form a productive interface that is disrupted by the "slack" of a PEG4 linker.

Case B: ER

Degradation (Obstructed Target)
  • Source : Cyrus et al.[2] (VHL-based).

  • Observation : Comparison of 12-atom (approx PEG3) vs 16-atom (approx PEG4) linkers.

  • Outcome : PEG4 (16-atom) Superior.

    • Shorter linkers (<12 atoms) failed to induce degradation despite binding to ER

      
      .
      
    • Reasoning : The exit vector on ER

      
       required the linker to wrap around a helix to reach VHL. PEG2 was physically too short to bridge the gap.
      
Case C: VHL Cys77 Modification (SLIP System)
  • Source : JACS/BioRxiv 2025.

  • Observation : Linkers attached to VHL Cys77.[3]

  • Outcome : Longer is Better.

    • Efficiency dropped from PEG6 > PEG4 > PEG2.[3]

    • Reasoning : This specific attachment site on VHL is recessed; a short PEG2 linker buried the warhead, preventing POI recruitment.

Experimental Protocols

To objectively select between PEG2 and PEG4, do not rely on prediction alone. Use this self-validating screening protocol.

Protocol 1: The "Linker Scan" Synthesis (Parallel Library)

Objective: Rapidly generate PEG2 and PEG4 analogues of a validated binder.

  • Reagents :

    • Warhead-COOH (POI ligand).

    • VHL-Ligand-NH2 (e.g., VH032-amine).

    • Linkers: Boc-PEG2-Acid and Boc-PEG4-Acid .

  • Coupling Step A (Warhead + Linker) :

    • Activate Warhead-COOH (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

    • Add Linker-Amine (1.1 eq). React 2h at RT.

    • Checkpoint: LCMS must show complete conversion to Warhead-Linker-Boc.

  • Deprotection :

    • Treat with 20% TFA/DCM for 30 min. Evaporate to dryness.

  • Coupling Step B (VHL + Construct) :

    • Activate Warhead-Linker-COOH with HATU/DIPEA.

    • Add VHL-Ligand-NH2.

  • Purification :

    • Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Validation: Isolate >5 mg of each for biological testing.

Protocol 2: Ternary Complex Stability (Fluorescence Polarization)

Objective: Determine if PEG2 induces cooperativity or steric clash.

  • Setup :

    • Fluorescent Probe: FAM-labeled VHL ligand (tracer).

    • Protein: Purified VHL (E3) and POI (Target).

  • Binary Test :

    • Titrate VHL to determine

      
       for the tracer.
      
  • Ternary Competition :

    • Incubate VHL (at

      
       conc) + Tracer + Saturating POI.
      
    • Titrate PROTAC (PEG2 vs PEG4).[1][4]

  • Data Analysis :

    • Measure displacement of the tracer (IC50).

    • The Alpha Factor (

      
      ) : Calculate 
      
      
      
      .
    • Interpretation:

      • If PEG2

        
         and PEG4 
        
        
        
        : PEG2 wins (Positive cooperativity).
      • If PEG2 binds VHL but fails to recruit POI (no ternary complex): PEG2 fails (Steric clash).

Visualizing the Mechanism

The following diagram details the mechanistic impact of linker length on the ternary complex formation.

Mechanism cluster_PEG2 PEG2 Scenario cluster_PEG4 PEG4 Scenario VHL VHL E3 Linker2 PEG2 Linker (Rigid/Short) VHL->Linker2 Linker4 PEG4 Linker (Flexible/Long) VHL->Linker4 POI Target Protein Linker2->POI Complex2 Ternary Complex Linker2->Complex2 High Cooperativity (If distance matches) Linker4->POI Complex4 Ternary Complex Linker4->Complex4 High Entropy Cost (Lower affinity)

Caption: PEG2 linkers can drive high cooperativity if the geometry is perfect, while PEG4 linkers suffer from entropy costs but ensure connection.

References

  • Zengerle, M., et al. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology. Link

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Link

  • Testa, A., et al. (2020). Structure-Based Design of a Macrocyclic PROTAC. Angewandte Chemie. Link

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. Link

  • Chessum, N. E., et al. (2018). Demonstrating In-Cell Target Engagement using a Bio-Orthogonal PROTAC. Journal of Medicinal Chemistry. Link

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Navigating Selectivity: A Comparative Guide to VHL Ligand-Linker Conjugates in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A critical component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. Among the most successfully utilized E3 ligases is the von Hippel-Lindau (VHL) protein.[2][3] The efficacy and selectivity of a VHL-based PROTAC, however, are not solely dictated by the VHL ligand itself. The chemical linker that connects the VHL ligand to the target protein-binding ligand plays a pivotal, and often underappreciated, role in determining the overall performance of the degrader.[4]

This guide provides an in-depth, comparative analysis of VHL ligand-linker conjugates, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances of VHL ligands, explore the impact of linker composition and attachment points on PROTAC activity, and provide detailed, field-proven protocols for the essential biophysical and cellular assays required for robust selectivity profiling.

The VHL E3 Ligase and the PROTAC Mechanism of Action

The VHL protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex.[2] In their natural context, VHL recognizes and binds to hydroxylated proline residues on target proteins, such as the alpha subunit of hypoxia-inducible factor 1 (HIF-1α), marking them for ubiquitination and subsequent proteasomal degradation.[3] PROTACs hijack this natural process. By simultaneously binding to VHL and a protein of interest (POI), a PROTAC induces the formation of a ternary complex, bringing the E3 ligase in close proximity to the POI.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its degradation by the proteasome.[5]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC VHL Ligand-Linker-POI Ligand VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ub Ubiquitin VHL->Ub Recruits POI->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

A simplified diagram of the PROTAC mechanism of action.

The Critical Role of the Linker in VHL-Based PROTACs

The linker is far more than a passive tether. Its length, composition, and point of attachment (exit vector) on the VHL ligand profoundly influence the formation and stability of the ternary complex, which are key determinants of a PROTAC's degradation efficiency and selectivity.[4]

Linker Length and Composition:

The optimal linker length is a delicate balance. A linker that is too short may lead to steric clashes between the VHL and the POI, preventing the formation of a productive ternary complex.[6] Conversely, a linker that is too long can result in a floppy and unstable complex, leading to inefficient ubiquitination.[6]

The composition of the linker also plays a crucial role. Polyethylene glycol (PEG) and alkyl chains are the most common linker types.

  • PEG Linkers: Offer good solubility and flexibility, which can be advantageous for exploring different ternary complex conformations. However, they can also increase the molecular weight and polarity of the PROTAC, potentially impacting cell permeability.[6]

  • Alkyl Linkers: Are more hydrophobic and can improve cell permeability.[] Their rigidity can also help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[]

Recent studies have shown that for VHL-based PROTACs, alkyl linkers can outperform PEG linkers in terms of cell permeability and in vivo exposure.[8]

Linker Attachment Point (Exit Vector):

The point at which the linker is attached to the VHL ligand, known as the exit vector, is another critical design parameter. Different exit vectors can orient the POI differently relative to the VHL E3 ligase, which can have a dramatic impact on the stability of the ternary complex and the efficiency of ubiquitination.[4][9] The most common VHL ligand, derived from the natural HIF-1α peptide, offers several potential exit vectors. The choice of exit vector must be carefully considered and empirically tested for each new POI.[3][9]

Comparative Analysis of VHL Ligand-Linker Conjugates

The optimal VHL ligand-linker conjugate is highly dependent on the specific POI being targeted. However, some general principles have emerged from the numerous studies in this area.

VHL Ligand-Linker ConjugateLinker TypeKey CharacteristicsRepresentative PROTAC(s)Reference(s)
VH032-PEG Polyethylene GlycolGood solubility, flexible. Often used in initial proof-of-concept studies.MZ1[10]
VH032-Alkyl Alkyl ChainImproved cell permeability and metabolic stability compared to PEG linkers.ARV-771[11]
VH101-based VariousOften incorporates modifications to the core VHL ligand to improve binding affinity and physicochemical properties.ACBI2[12]
Covalent VHL Ligands VariousForm a covalent bond with VHL, leading to prolonged target degradation.Sulfonyl Fluoride PROTACs[13]

Key Causality Behind Experimental Choices: The shift from PEG to alkyl linkers in many optimization campaigns is driven by the need to improve the "drug-like" properties of PROTACs, particularly cell permeability and oral bioavailability. The exploration of different VHL ligand scaffolds and covalent binders represents a push towards greater potency and sustained target degradation.

Experimental Protocols for Selectivity Profiling

A rigorous assessment of a VHL ligand-linker conjugate's selectivity is paramount for its development as a therapeutic agent. The following are detailed protocols for key assays used in selectivity profiling.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical assay that assesses target engagement in intact cells.[14] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[14]

CETSA_Workflow cluster_1 CETSA® Workflow A 1. Cell Treatment B 2. Heat Shock A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Protein Quantification D->E F 6. Data Analysis E->F

A high-level overview of the CETSA® workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the VHL-based PROTAC at various concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.[12]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Trustworthiness: This protocol is self-validating as the inclusion of a vehicle control and a non-heated control allows for the clear identification of a compound-specific thermal shift.

NanoBRET™ Ternary Complex Formation Assay

The NanoBRET™ assay is a live-cell proximity-based assay that can be used to monitor the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[15]

Step-by-Step Protocol:

  • Cell Line and Plasmid Preparation:

    • Use a suitable cell line (e.g., HEK293) and transiently or stably express the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (VHL) fused to HaloTag® (acceptor).[16][17]

  • Assay Plate Preparation:

    • Seed the cells into a 96-well or 384-well white assay plate.[15]

  • HaloTag® Labeling:

    • Add the HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore) to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.[17]

  • PROTAC Treatment:

    • Add serial dilutions of the VHL-based PROTAC to the wells. Include a vehicle control.

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately measure the donor emission (at ~460 nm) and the acceptor emission (at >610 nm) using a plate reader capable of filtered luminescence measurements.[17]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.

Trustworthiness: The ratiometric nature of the NanoBRET™ assay provides a robust and reproducible readout of ternary complex formation, minimizing artifacts from changes in cell number or expression levels.

Quantitative Proteomics for Selectivity Profiling

Mass spectrometry-based quantitative proteomics is the gold standard for assessing the global selectivity of a PROTAC.[18] This unbiased approach allows for the identification and quantification of all proteins that are degraded upon PROTAC treatment. Tandem Mass Tag (TMT) labeling is a powerful technique for multiplexed quantitative proteomics.[18][19]

TMT_Proteomics_Workflow cluster_2 TMT Proteomics Workflow G 1. Cell Treatment and Lysis H 2. Protein Digestion G->H I 3. TMT Labeling H->I J 4. Sample Pooling I->J K 5. LC-MS/MS Analysis J->K L 6. Data Analysis K->L

An overview of the TMT-based quantitative proteomics workflow.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the VHL-based PROTAC at a fixed concentration and for a specific time. Include a vehicle control.

    • Lyse the cells and extract the proteins.

  • Protein Digestion:

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[20]

  • TMT Labeling:

    • Label the peptides from each condition with a different TMT isobaric tag.[19]

  • Sample Pooling:

    • Combine the TMT-labeled peptide samples into a single mixture.[21]

  • LC-MS/MS Analysis:

    • Analyze the pooled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins across the different conditions.

    • Generate a volcano plot to visualize the proteins that are significantly up- or down-regulated upon PROTAC treatment.

Trustworthiness: The multiplexing capability of TMT labeling allows for the simultaneous analysis of multiple samples, reducing technical variability and increasing the statistical power of the experiment.[19]

Western Blotting for Target Degradation

Western blotting is a fundamental technique for confirming the degradation of the target protein.[22][23]

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the VHL-based PROTAC at various concentrations and for different time points.

    • Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane and then incubate with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[22]

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imager.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.[22]

Trustworthiness: The use of a loading control ensures that any observed decrease in the target protein is due to degradation and not to differences in the amount of protein loaded onto the gel.

Conclusion

The selectivity profiling of VHL ligand-linker conjugates is a critical and multifaceted process in the development of novel PROTAC-based therapeutics. A deep understanding of the interplay between the VHL ligand, the linker, and the target protein is essential for designing potent and selective degraders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of VHL-based PROTACs, enabling researchers to make data-driven decisions and accelerate the translation of these promising molecules into the clinic.

References

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  • Buckley, D. L., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4465-4468.
  • ICE Bioscience. (n.d.).
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Comparative Guide: VHL Ligand-Linker Conjugates 11 (HaloPROTAC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of VHL Ligand-Linker Conjugates 11 , a specialized chemical tool used in the HaloPROTAC platform for targeted protein degradation (TPD).[1]

Executive Summary

VHL Ligand-Linker Conjugates 11 (Catalog No. HY-103608; Chemical Name: (S,R,S)-AHPC-(C3-PEG)2-C6-Cl ) is a bifunctional small molecule designed for the validation of protein degradability .[1][2] Unlike standard PROTAC building blocks used for "Click" chemistry, this conjugate is a fully functional HaloPROTAC .[1] It covalently binds to HaloTag® fusion proteins via a chloroalkane motif while recruiting the VHL E3 ligase via the (S,R,S)-AHPC ligand.[1]

This guide compares Conjugate 11 against later-generation HaloPROTACs (e.g., HaloPROTAC 3) and alternative tag-based degradation systems (e.g., dTAG), providing experimental workflows for validating novel targets.

Chemical Identity & Mechanism
  • E3 Ligand: (S,R,S)-AHPC (VH032 derivative) – High affinity for VHL.[1]

  • Linker: PEG2-based spacer ((C3-PEG)2).[1]

  • Target Ligand: Hexyl Chloride (Chloroalkane) – Covalently binds the HaloTag receptor tunnel.[1]

  • Mechanism: Induces proximity between the VHL E3 ligase and any Protein of Interest (POI) fused to a HaloTag, triggering ubiquitination and proteasomal degradation.[1]

Comparative Analysis: Conjugate 11 vs. Alternatives

The choice of validation system determines the success of "degradability" screening.[1] Conjugate 11 is a first-generation standard, but newer alternatives exist.[1]

FeatureVHL Conjugate 11 (HaloPROTAC)HaloPROTAC 3 (Alternative)dTAG-13 (FKBP System)
E3 Ligase Recruited VHL (via VH032)VHL (via VH298)CRBN (via Thalidomide)
Binding Mechanism Covalent (Chloroalkane)Covalent (Chloroalkane)Non-covalent (FKBP12^F36V)
Cellular Potency (DC50) ~100–500 nM (Target dependent)10–50 nM (Higher permeability)< 10 nM (Often higher)
Reversibility Irreversible (Covalent)Irreversible (Covalent)Reversible (Washout possible)
Key Advantage Robust standard; proven in GFP-Halo assays.[1]Improved cell permeability (VH298).[1]Rapid kinetics; reversible.[1]
Primary Limitation Lower permeability than VH298 analogs.[1]Higher cost/complexity.[1]Requires FKBP12^F36V mutation.[1]
Expert Insight: Why Choose Conjugate 11?

While HaloPROTAC 3 utilizes the VH298 ligand (which has higher cell permeability and affinity than VH032), Conjugate 11 remains the "gold standard" control for initial VHL-based degradation assays.[1] Its PEG2 linker provides optimal spacing for moderate-sized proteins (30–80 kDa), avoiding the "hook effect" often seen with shorter alkyl linkers at high concentrations.[1]

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the degradation cascade initiated by VHL Ligand-Linker Conjugates 11.

HaloPROTAC_Mechanism cluster_inputs Input Components Conjugate_11 VHL Conjugate 11 (HaloPROTAC) Halo_POI HaloTag-POI (Fusion Protein) Ternary_Complex Ternary Complex (VHL : Conjugate 11 : Halo-POI) Halo_POI->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ubiquitination Poly-Ubiquitination (K48-linked) Ternary_Complex->Ubiquitination  E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome  Recognition Outcome POI Depletion Proteasome->Outcome

Caption: Mechanism of VHL Ligand-Linker Conjugates 11 inducing ubiquitination and degradation of HaloTag-fused proteins.[1]

Experimental Protocol: Validating Target Degradability

This protocol details the use of Conjugate 11 to validate if a protein of interest (POI) can be degraded by the VHL E3 ligase.[1]

Phase 1: Construct Generation
  • Cloning: Insert the cDNA of your POI into a mammalian expression vector containing the HaloTag7 sequence (e.g., pFN21A-HaloTag).[1]

    • Note: N-terminal vs. C-terminal tagging can affect degradation.[1] It is recommended to generate both N-Halo-POI and POI-Halo-C constructs.[1]

  • Transfection: Transfect HEK293T or HeLa cells using Lipofectamine or PEI.[1]

    • Control: Transfect an empty HaloTag-GFP vector to assess background degradation.[1]

Phase 2: Degradation Assay

Reagent Preparation:

  • Dissolve VHL Ligand-Linker Conjugates 11 (HY-103608) in DMSO to a 10 mM stock.[1]

  • Aliquot and store at -80°C (Stable for 6 months). Avoid repeated freeze-thaw cycles due to the hydrolytic sensitivity of the chloroalkane moiety over time.[1]

Treatment Workflow:

  • Seeding: Seed transfected cells in 6-well plates (0.5 x 10^6 cells/well). Allow 24h for expression.

  • Dosing: Treat cells with Conjugate 11 at increasing concentrations: 0, 10, 100, 500, 1000, 2500 nM .

    • Timepoint: Incubate for 16–24 hours .[1]

    • Rescue Control: Pre-treat one well with MG132 (10 µM) or excess free VHL Ligand (10 µM) 1 hour prior to Conjugate 11 addition to prove mechanism specificity.[1]

  • Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease inhibitors.

Phase 3: Analysis (Western Blot)
  • Primary Antibody: Anti-HaloTag (Promega) or Anti-POI.[1]

  • Normalization: Anti-GAPDH or Anti-Vinculin.[1]

  • Quantification: Calculate

    
     (Maximum degradation) and 
    
    
    
    (Concentration at 50% degradation).

Success Criteria:

  • >70% degradation (

    
    )  at < 1 µM indicates the POI is structurally amenable to VHL-mediated degradation.[1]
    
  • If degradation is poor, consider HaloPROTAC 3 (improved permeability) or switching to the dTAG (CRBN) system.[1]

Peer-Reviewed Case Studies

Study 1: The Foundational HaloPROTAC

  • Source: Buckley et al. (Crews Lab), ACS Chem. Biol. 2015 / Lai et al., Angew.[1] Chem. 2016.[1][3]

  • Application: These studies established the HaloPROTAC platform. Using conjugates structurally identical to Conjugate 11 (VHL-PEG-Chloroalkane), the authors demonstrated the degradation of GFP-HaloTag and HaloTag-ERK1/2 .[1]

  • Key Finding: The PEG linker length is critical.[1] Very short linkers failed to span the gap between VHL and the HaloTag surface, while the PEG2/PEG4 linkers (present in Conjugate 11) allowed efficient ternary complex formation.[1]

Study 2: Nuclear vs. Cytosolic Targets

  • Context: VHL-based degraders (like Conjugate 11) are generally more effective for cytosolic and nuclear targets compared to cIAP-based degraders.[1]

  • Data: In comparative assays, VHL-recruiting HaloPROTACs achieved >90% degradation of nuclear-localized Halo-fusions, validating Conjugate 11 as a tool for nuclear transcription factor targets.[1]

Synthesis Workflow (For Custom PROTACs)

While Conjugate 11 is a "ready-to-use" HaloPROTAC, its structure inspires the design of custom PROTACs.[1] If you intend to replace the HaloTag ligand with a specific ligand for your POI, follow this logic:

Synthesis_Workflow cluster_Conjugate11 Conjugate 11 Specifics Step1 Step 1: Select VHL Ligand ((S,R,S)-AHPC) Step2 Step 2: Linker Attachment (PEG2 vs Alkyl) Step1->Step2  Amide Coupling Step3 Step 3: Functionalization (Azide/Alkyne/Acid) Step2->Step3  Derivatization Step4 Step 4: Conjugation (Click to POI Ligand) Step3->Step4  CuAAC / Amide Bond Detail In Conjugate 11: Linker = PEG2 POI Ligand = Chloroalkane Step4->Detail

Caption: Workflow for adapting the Conjugate 11 scaffold into a custom PROTAC.

References

  • Lai, A. C., et al. (2016).[1][3][4] "Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL." Angewandte Chemie International Edition, 55(2), 807–810.[1][3][4] Link[1]

  • Buckley, D. L., et al. (2015).[1] "HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins." ACS Chemical Biology, 10(8), 1831–1837.[1] Link[1]

  • MedChemExpress. "VHL Ligand-Linker Conjugates 11 (Product Data Sheet)." Catalog No. HY-103608.[1][2][5][6] Link

  • Tovell, H., et al. (2019).[1] "Rapid and Reversible Knockdown of Endogenous Proteins by the dTAG System." Nature Protocols, 14, 2684–2687.[1] (Cited for comparison). Link

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